Linalool-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
160.29 g/mol |
IUPAC Name |
8,8,8-trideuterio-3-methyl-7-(trideuteriomethyl)octa-1,6-dien-3-ol |
InChI |
InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3/i2D3,3D3 |
InChI Key |
CDOSHBSSFJOMGT-XERRXZQWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=CCCC(C)(C=C)O)C([2H])([2H])[2H] |
Canonical SMILES |
CC(=CCCC(C)(C=C)O)C |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Isotopic Purity and Enrichment of Linalool-d6
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core concepts, analytical methodologies, and data interpretation related to the isotopic purity and enrichment of Linalool-d6. This deuterated analog of the naturally occurring monoterpene Linalool is a critical tool in various research and development applications, particularly as an internal standard in pharmacokinetic and metabolic studies. Understanding its isotopic characteristics is paramount for ensuring data accuracy and reliability.
Core Concepts: Isotopic Purity and Enrichment
Isotopic labeling with deuterium (²H or D) involves the substitution of hydrogen (¹H) atoms in a molecule. The quality of a deuterated standard like this compound is defined by two key parameters:
-
Isotopic Purity: This refers to the percentage of the labeled compound that contains the specified number of deuterium atoms. For this compound, it is the proportion of molecules that are indeed C₁₀H₁₂D₆O. Impurities may include molecules with fewer than six deuterium atoms (d1 to d5) or unlabeled Linalool (d0). High isotopic purity is crucial to minimize interference from these unlabeled or partially labeled species in analytical assays.
-
Isotopic Enrichment: This specifies the percentage of a particular atomic position in the molecule that is occupied by the heavy isotope. For this compound, it indicates the extent to which the six targeted hydrogen atoms have been replaced by deuterium. For example, an isotopic enrichment of 98% means that for each of the six labeled positions, there is a 98% probability of finding a deuterium atom.
It is important to distinguish isotopic purity from chemical purity. Chemical purity refers to the proportion of the desired compound (this compound) relative to other chemical entities, whereas isotopic purity focuses on the distribution of isotopes within the this compound molecule itself.
Quantitative Data Presentation
While a specific Certificate of Analysis for a single batch of this compound is not publicly available, the following tables represent typical specifications for a high-quality product, based on common standards for deuterated compounds. Researchers should always refer to the Certificate of Analysis provided by the supplier for batch-specific data.
Table 1: Typical Specifications for this compound
| Parameter | Typical Specification | Method of Analysis |
| Chemical Purity | ≥98% | Gas Chromatography (GC) |
| Isotopic Purity (d6) | ≥95% | Mass Spectrometry (MS) |
| Isotopic Enrichment | ≥98 atom % D | Mass Spectrometry (MS) / Nuclear Magnetic Resonance (NMR) |
Table 2: Example Isotopic Distribution for this compound
| Isotopic Species | Abbreviation | Expected Abundance (%) |
| Linalool-d0 | d0 | <0.5 |
| Linalool-d1 | d1 | <1.0 |
| Linalool-d2 | d2 | <1.5 |
| Linalool-d3 | d3 | <2.0 |
| Linalool-d4 | d4 | <3.0 |
| Linalool-d5 | d5 | <5.0 |
| This compound | d6 | ≥95 |
Experimental Protocols for Determination of Isotopic Purity and Enrichment
The determination of isotopic purity and enrichment of this compound is primarily accomplished using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating volatile compounds and analyzing their mass-to-charge ratio, making it ideal for assessing the isotopic distribution of this compound.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., acetone, hexane).
-
Gas Chromatography: The sample is injected into a GC system equipped with a suitable capillary column (e.g., DB-Wax). The oven temperature is programmed to separate this compound from any potential impurities and the different isotopologues.
-
Mass Spectrometry: The eluting compounds are ionized (typically by electron ionization - EI), and the resulting ions are analyzed by a mass spectrometer. The instrument is operated in scan mode to acquire full mass spectra or in selected ion monitoring (SIM) mode to enhance sensitivity for specific ions.
-
Data Analysis: The mass spectrum of the this compound peak is analyzed to determine the relative abundances of the molecular ions corresponding to the different isotopic species (d0 to d6). The isotopic purity is calculated from the relative peak areas of these ions.
Typical GC-MS Parameters:
| Parameter | Value |
| GC System | Agilent 6890N or equivalent |
| Column | DB-Wax, 60 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 0.8 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 70°C (2 min hold), then ramp to 100°C at 2°C/min, then to 230°C at 10°C/min (15 min hold) |
| MS System | JMS-Q1000 GTA or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 250 °C |
| Scan Range | m/z 40-200 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR and ²H NMR, provides detailed information about the structure and isotopic composition of a molecule.
Methodology:
-
Sample Preparation: A concentrated solution of this compound is prepared in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) that does not have signals interfering with the analyte.
-
¹H NMR Analysis: The ¹H NMR spectrum is acquired to identify the presence and quantify the amount of residual protons at the labeled positions. The absence or significant reduction of signals at the expected chemical shifts for the deuterated positions confirms successful labeling. The integration of these residual signals relative to a non-deuterated position on the molecule can be used to estimate isotopic enrichment.
-
²H NMR Analysis: The ²H NMR spectrum directly detects the deuterium nuclei. The presence of signals at the expected chemical shifts confirms the positions of deuteration.
-
Data Analysis: The isotopic enrichment is calculated by comparing the integrals of the signals in the ¹H NMR spectrum corresponding to the deuterated positions with those of a known internal standard or a non-deuterated position within the molecule.
Visualizations
The following diagrams illustrate the workflow for determining isotopic purity and the concept of isotopic enrichment.
Caption: Experimental workflow for determining the isotopic purity and enrichment of this compound.
Certificate of Analysis for Linalool-d6 standard
This technical guide provides a comprehensive overview of the analytical data and methodologies used to certify this lot of Linalool-d6. It is intended for researchers, scientists, and drug development professionals who require a high-purity, well-characterized internal standard for quantitative analysis.
Quantitative Data Summary
The following tables summarize the quantitative analysis of the this compound standard. All results are reported with their associated expanded uncertainty.
Table 1: Chemical Purity
| Parameter | Method | Result | Uncertainty |
| Chemical Purity | GC-FID | 99.8% | ± 0.1% |
| Water Content | Karl Fischer Titration | 0.05% | ± 0.01% |
| Residual Solvents | Headspace GC-MS | < 0.01% | - |
Table 2: Isotopic Purity
| Parameter | Method | Result | Uncertainty |
| Isotopic Enrichment | GC-MS | 99.5 atom % D | ± 0.2% |
| d0 Content | GC-MS | 0.3% | ± 0.1% |
| d1 Content | GC-MS | 0.1% | ± 0.05% |
| d2 Content | GC-MS | 0.05% | ± 0.02% |
| d3 Content | GC-MS | < 0.01% | - |
| d4 Content | GC-MS | < 0.01% | - |
| d5 Content | GC-MS | 0.05% | ± 0.02% |
Table 3: Concentration
| Parameter | Method | Result | Uncertainty |
| Concentration | qNMR | 100.5 mg/mL in Methanol-d4 | ± 0.5 mg/mL |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Gas Chromatography-Flame Ionization Detection (GC-FID) for Chemical Purity
Purpose: To determine the chemical purity of the this compound standard by separating volatile impurities.
Instrumentation: Agilent 7890B GC system with a flame ionization detector.
Procedure:
-
Sample Preparation: A 1 mg/mL solution of this compound was prepared in HPLC-grade acetone.
-
Injection: 1 µL of the prepared sample was injected in splitless mode.
-
Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250°C
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Detector Temperature: 300°C
-
-
Data Analysis: The peak area of this compound was compared to the total peak area of all components in the chromatogram to calculate the percent purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Purity
Purpose: To determine the isotopic enrichment of the this compound standard.
Instrumentation: Agilent 7890B GC coupled to a 5977B Mass Selective Detector.
Procedure:
-
Sample Preparation: The same sample prepared for GC-FID analysis was used.
-
Chromatographic Conditions: The same GC conditions as the GC-FID method were employed.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-200
-
-
Data Analysis: The mass spectrum of the this compound peak was analyzed to determine the relative abundance of the different deuterated species (d0 to d6).
Quantitative Nuclear Magnetic Resonance (qNMR) for Concentration
Purpose: To accurately determine the concentration of the this compound standard solution.[1][2][3]
Instrumentation: Bruker Avance III 500 MHz NMR spectrometer.
Procedure:
-
Sample Preparation: An accurately weighed amount of the this compound solution was mixed with a known amount of a certified internal standard (e.g., maleic acid) in methanol-d4.
-
NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s
-
Acquisition Time: 4 s
-
-
Data Analysis: The integral of a well-resolved this compound proton signal was compared to the integral of a known proton signal from the internal standard. The concentration was calculated using the following formula:
Cthis compound = (Ithis compound / Nthis compound) * (NIS / IIS) * (MWthis compound / MWIS) * (mIS / Vthis compound)
where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
V = Volume
-
IS = Internal Standard
-
Visualizations
The following diagrams illustrate the experimental workflows.
Caption: Workflow for Isotopic Purity Analysis by GC-MS.
Caption: Workflow for Concentration Determination by qNMR.
References
Chemical Identification and Physical Properties
An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) of Linalool-d6
This compound is the deuterated form of Linalool, a naturally occurring terpene alcohol found in many flowers and spice plants.[1][2] It is a colorless liquid with a characteristic floral scent.[3][4][5]
Table 1: Physical and Chemical Properties of Linalool
| Property | Value |
| Appearance | Colorless, oily liquid[3][5][6] |
| Odor | Floral, fresh, reminiscent of lily of the valley and French lavender[2][4][6] |
| Molecular Formula | C₁₀H₁₈O |
| Molecular Weight | 154.25 g/mol [1][3] |
| Boiling Point | 194-199 °C[2][4] |
| Flash Point | 75-81 °C[1][3][4][5] |
| Density | 0.861-0.87 g/mL at 25 °C[2][3][4][5] |
| Vapor Pressure | 0.1-0.3 hPa at 20 °C[3][4][5][6] |
| Water Solubility | 1.45-1.59 g/L at 25 °C[4][6] |
| Log P (Octanol/Water) | 2.7-2.97[3][6] |
| Autoignition Temperature | 235 °C[4] |
| Decomposition Temp. | >200 °C[7] |
| Explosive Limits | 0.9% (Lower), 5.2% (Upper)[4] |
Toxicological Information
Linalool has low acute toxicity. It can cause skin and eye irritation.[6][8][9][10][11][12] While not considered a sensitizer in its pure form, oxidized linalool can cause allergic contact dermatitis.[1][6]
Table 2: Acute Toxicity Data for Linalool
| Exposure Route | Species | LD50/LC50 Value |
| Oral LD50 | Rat | 2790 mg/kg[6] |
| Dermal LD50 | Rat | 5610 mg/kg[6] |
| Dermal LD50 | Rabbit | 2000-5610 mg/kg |
| Subcutaneous LD50 | Mouse | 1470 mg/kg[6] |
| Inhalation LC50 | Mouse | >3.2 mg/L for 90 minutes |
Hazard Identification and GHS Classification
Linalool is classified as a combustible liquid and can cause skin and eye irritation.[10][11][12] It may also cause an allergic skin reaction.[10][12]
GHS Hazard Statements:
Experimental Protocols
Developmental Toxicity Study in Rats
A study was conducted to assess the developmental toxicity of linalool in pregnant Sprague-Dawley rats.[15]
-
Methodology: Pregnant rats were administered linalool at doses of 0, 250, 500, or 1000 mg/kg/day by oral gavage from gestational day 7 to 17. On day 21, the rats underwent Caesarean sectioning, and uterine contents were examined. Fetuses were assessed for any external, soft tissue, or skeletal changes.[15]
-
Findings: The maternal No-Observed-Adverse-Effect Level (NOAEL) was established at 500 mg/kg/day, while the developmental NOAEL was greater than or equal to 1000 mg/kg/day. The study concluded that linalool is not a developmental toxicant in rats at the tested doses.[15]
Safe Handling and Emergency Procedures
The following workflow outlines the recommended procedures for the safe handling of this compound.
References
- 1. essencejournal.com [essencejournal.com]
- 2. Linalool | 78-70-6 [chemicalbook.com]
- 3. ScenTree - Linalool (CAS N° 78-70-6) [scentree.co]
- 4. fishersci.com [fishersci.com]
- 5. ScenTree - Linalool (CAS N° 78-70-6) [scentree.co]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. carlroth.com [carlroth.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. extrasynthese.com [extrasynthese.com]
- 10. vigon.com [vigon.com]
- 11. carlroth.com [carlroth.com]
- 12. download.basf.com [download.basf.com]
- 13. aurochemicals.com [aurochemicals.com]
- 14. 5337332.app.netsuite.com [5337332.app.netsuite.com]
- 15. Evaluation of the developmental toxicity of linalool in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Linalool
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated linalool, a critical tool in various scientific disciplines, including drug metabolism studies, mechanistic investigations, and as an internal standard in analytical chemistry. This document details the effects of deuterium substitution on the physicochemical characteristics of linalool, offers detailed experimental protocols for its synthesis and analysis, and explores its unique chemical behaviors.
Introduction to Deuterated Linalool
Linalool, a naturally occurring terpene alcohol, is a chiral molecule existing as two enantiomers: (S)-(+)-linalool (coriandrol) and (R)-(-)-linalool (licareol). Deuterated linalool is an isotopologue of linalool where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This isotopic substitution, while minimally altering the molecule's overall structure and biological activity in many cases, imparts a significant change in mass. This mass difference is the foundation of its utility in research, particularly in studies involving kinetic isotope effects and as a mass-distinguishable internal standard for quantitative analysis. A common commercially available form is (±)-Linalool-d3, where three deuterium atoms are incorporated.[1]
Physical Properties
The introduction of deuterium into the linalool molecule influences its physical properties due to the increased mass and slight changes in bond vibrational energies. While specific experimental data for all deuterated linalool isotopologues is not extensively published, general principles of isotope effects on physical properties allow for reliable estimations. Deuterated compounds typically exhibit slightly higher boiling points, densities, and refractive indices compared to their non-deuterated counterparts.[2][3][4]
Table 1: Comparison of Physical Properties of Linalool and Estimated Properties for Deuterated Linalool
| Property | Linalool (Non-deuterated) | Linalool-d3 (Estimated) |
| Molecular Formula | C₁₀H₁₈O[5] | C₁₀H₁₅D₃O[1] |
| Molar Mass | 154.25 g/mol [5] | 157.28 g/mol [1] |
| Appearance | Colorless liquid[5] | Colorless liquid |
| Boiling Point | 198-199 °C[5] | Slightly higher than 199 °C |
| Density | ~0.86 g/cm³[5] | Slightly higher than 0.86 g/cm³ |
| Refractive Index | ~1.462[6] | Slightly higher than 1.462 |
Chemical Properties
The most significant impact of deuteration on the chemical properties of linalool is the kinetic isotope effect (KIE) . The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[7] This phenomenon is a powerful tool for elucidating reaction mechanisms.
In the context of linalool, the KIE is particularly relevant in studying its metabolism, which is primarily mediated by cytochrome P450 enzymes.[5][8] The oxidation of linalool at a deuterated position will be slower, leading to a shift in the metabolic profile, favoring oxidation at non-deuterated sites. This allows researchers to probe the specific sites of metabolism and the rate-determining steps of enzymatic reactions. Studies on terpene biosynthesis have demonstrated significant KIEs in deprotonation steps, which can alter the product distribution of terpene synthases.[9]
Experimental Protocols
Synthesis of Deuterated Linalool (Linalool-d3)
A common method for the synthesis of deuterated linalool involves the use of deuterated precursors. For example, linalool-d3 can be synthesized from a deuterated Grignard reagent and a suitable ketone.
Reaction Scheme:
Caption: Synthesis of (±)-Linalool-d3.
Protocol:
-
Preparation of Vinyl-d3-magnesium bromide: Start from vinyl bromide-d3. React it with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., argon) to form the Grignard reagent.
-
Grignard Reaction: To a solution of 6-methyl-5-hepten-2-one in anhydrous diethyl ether, slowly add the prepared vinyl-d3-magnesium bromide solution at 0°C.
-
Workup: After the reaction is complete, quench the reaction mixture by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure (±)-linalool-d3.
Analytical Methodologies
GC-MS is a primary technique for the analysis of deuterated linalool, allowing for its separation from the non-deuterated form and its quantification.
Experimental Workflow:
Caption: GC-MS analysis workflow.
Typical GC-MS Parameters:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 5°C/min.
-
Final hold: Hold at 240°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
The mass spectrum of linalool-d3 will show a molecular ion peak (M+) at m/z 157, three mass units higher than that of non-deuterated linalool (m/z 154). The fragmentation pattern will also be shifted for fragments containing the deuterium labels.
NMR spectroscopy is used to confirm the position and extent of deuterium incorporation.
Typical NMR Parameters (¹H NMR):
-
Solvent: Chloroform-d (CDCl₃).
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A standard single-pulse experiment.
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
In the ¹H NMR spectrum of linalool-d3, the signals corresponding to the protons on the vinyl group will be absent or significantly reduced in intensity, confirming successful deuteration at these positions. ²H NMR can also be performed to directly observe the deuterium signals.
Linalool Metabolism Pathway
Linalool is metabolized in vivo primarily by cytochrome P450 (CYP) enzymes in the liver.[8] The main metabolic pathways involve hydroxylation and epoxidation.[5] Understanding these pathways is crucial in drug development, as co-administration of drugs that are also metabolized by these enzymes can lead to drug-drug interactions.
Caption: Cytochrome P450-mediated metabolism of linalool.
This pathway illustrates that both CYP2D6 and CYP2C19 are involved in the hydroxylation of linalool, while CYP2D6 is also responsible for its epoxidation, which leads to the formation of various linalool oxides.[8] The use of deuterated linalool can help to determine the relative contributions of these pathways by observing the kinetic isotope effects at different positions.
Conclusion
Deuterated linalool is an invaluable tool for researchers in chemistry, biology, and pharmacology. Its unique physical and chemical properties, stemming from the mass difference between hydrogen and deuterium, enable detailed investigations into reaction mechanisms, metabolic pathways, and quantitative analysis. This guide provides a foundational understanding of these properties and the experimental methodologies required to effectively utilize deuterated linalool in a research setting. The continued exploration of the effects of isotopic substitution will undoubtedly lead to further advancements in our understanding of complex chemical and biological systems.
References
- 1. CYP76C1 (Cytochrome P450)-Mediated Linalool Metabolism and the Formation of Volatile and Soluble Linalool Oxides in Arabidopsis Flowers: A Strategy for Defense against Floral Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterium - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Heavy water - Wikipedia [en.wikipedia.org]
- 5. CYP76C1 (Cytochrome P450)-Mediated Linalool Metabolism and the Formation of Volatile and Soluble Linalool Oxides in Arabidopsis Flowers: A Strategy for Defense against Floral Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene Coexpression Analysis Reveals Complex Metabolism of the Monoterpene Alcohol Linalool in Arabidopsis Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Study on the cytochrome P450-mediated oxidative metabolism of the terpene alcohol linalool: indication of biological epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isotope sensitive branching and kinetic isotope effects to analyse multiproduct terpenoid synthases from Zea mays - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC10395E [pubs.rsc.org]
Linalool-d6: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for Linalool-d6. The information presented herein is primarily based on studies conducted on its non-deuterated analogue, linalool. While deuterated compounds often exhibit similar stability profiles to their non-deuterated counterparts, it is important to consider the potential influence of the kinetic isotope effect, which may alter degradation rates.
Executive Summary
This compound, a deuterated isotopologue of the naturally occurring terpene alcohol linalool, is a critical analytical standard and research tool. Ensuring its chemical integrity is paramount for the validity of experimental results. This guide outlines the known degradation pathways, provides recommended storage conditions, and details experimental protocols for stability assessment based on available data for linalool.
Stability Profile
The stability of linalool, and by extension this compound, is influenced by several factors, including temperature, light, pH, and the presence of oxidizing agents. Degradation can lead to the formation of various byproducts, altering the purity and potentially the reactivity of the compound.
Thermal Degradation
Linalool is susceptible to degradation at elevated temperatures. Studies have shown that thermal stress can induce dehydroxylation and cyclization reactions, leading to the formation of a range of degradation products.
Table 1: Thermal Degradation of Linalool
| Temperature | Duration | Key Degradation Products | Reference |
| 100°C | Not Specified | β-myrcene, cis-ocimene, trans-ocimene, limonene, terpinolene, α-terpinene | [1][2] |
| 150°C | 30 minutes | Significant increase in β-myrcene, cis-ocimene, trans-ocimene, limonene, terpinolene, α-terpinene | [1][2] |
| 40°C and 60°C | 48 hours | Not specified, but thermal stress was applied in a stability study. | [3] |
pH-Dependent Degradation
Linalool exhibits significant degradation in acidic conditions. The acidic environment can catalyze degradation, leading to a substantial loss of the parent compound.
Table 2: pH-Dependent Degradation of Linalool
| Condition | Duration | Degradation (%) | Reference |
| Acidic (0.1 mol/L HCl) | 48 hours | 65% | [3] |
| Basic (0.1 mol/L NaOH) | 48 hours | Not specified, but studied. | [3] |
Oxidative and Photolytic Degradation
Exposure to oxidizing agents and light, particularly UV radiation and sunlight, can also contribute to the degradation of linalool.
Table 3: Oxidative and Photolytic Degradation of Linalool
| Condition | Duration | Key Degradation Products | Reference |
| Oxidative (30% H₂O₂) | 48 hours | Not specified, but studied. | [3] |
| Sunlight Exposure | 48 hours (8h/day) | Not specified, but studied. | [3] |
| UV Radiation | 48 hours (4h episodes) | Not specified, but studied. | [3] |
Recommended Storage Conditions
To ensure the long-term stability of this compound, it is crucial to adhere to appropriate storage conditions. Based on supplier recommendations for linalool analytical standards, the following conditions are advised.
Table 4: Recommended Storage Conditions for Linalool (and this compound by extension)
| Parameter | Recommendation | Rationale | References |
| Temperature | 2-8°C or 4°C. For long-term storage in pure form, -20°C is recommended. | Minimizes thermal degradation. | [4][5][6][7] |
| Light | Store in the dark, protected from light. | Prevents photolytic degradation. | [6] |
| Atmosphere | Store under an inert gas (e.g., argon). | Prevents oxidation. | [4][6] |
| Container | Tightly sealed, airtight container. | Prevents volatilization and exposure to moisture and air. | [4][5][6] |
| In Solvent | For solutions, store at -80°C for up to 6 months or -20°C for up to 1 month. | Provides stability data for solutions. | [5] |
Experimental Protocols for Stability Assessment
The following are examples of experimental methodologies that have been used to assess the stability of linalool. These can be adapted for this compound.
HPTLC-MS Method for Stability Study
This method was used to evaluate the stability of linalool under various stress conditions.[3]
-
Chromatography: High-Performance Thin-Layer Chromatography (HPTLC)
-
Stationary Phase: HPTLC plates
-
Mobile Phase: Toluene:ethyl acetate (9.5:0.5, v/v)
-
Detection: Visualization with p-anisaldehyde reagent.
-
Quantification: Densitometric analysis.
-
Identification: Mass Spectrometry (MS) hyphenated to HPTLC.
Stress Conditions Investigated:
-
Acidic Degradation: An aliquot of linalool solution was mixed with 0.1 mol/L HCl (1:4 ratio) and stored at 26 ± 0.5°C for 48 hours.
-
Basic Degradation: An aliquot of linalool solution was mixed with 0.1 mol/L NaOH (1:4 ratio) and stored at 26 ± 0.5°C for 48 hours.
-
Oxidative Degradation: An aliquot of linalool was mixed with 30% H₂O₂ (1:4 ratio) and stored at 26 ± 0.5°C for 48 hours.
-
Photolytic Degradation (Sunlight): Linalool in open glass tubes was exposed to sunlight for 8 hours daily for a total of 48 hours.
-
Photolytic Degradation (UV): Linalool was exposed to UV radiation in a UV cabinet in 4-hour episodes for a total of 48 hours.
-
Thermal Degradation: Linalool in glass tubes was kept in a hot air oven at 40°C and 60°C for 48 hours.
GC-MS for Thermal Degradation Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile degradation products.[1][2]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation: Linalool-containing essential oil was subjected to heat treatment.
-
Analysis: The chemical composition of the oil was analyzed by GC-MS before and after heat treatment to identify and quantify degradation products.
Visualizing Degradation and Experimental Workflows
Thermal Degradation Pathway of Linalool
The following diagram illustrates the major degradation pathways of linalool under thermal stress, which involve dehydroxylation and subsequent cyclization reactions.
Caption: Thermal degradation pathway of linalool.
Experimental Workflow for Stability Testing
The following diagram outlines a general workflow for assessing the stability of this compound under various stress conditions.
Caption: General workflow for this compound stability testing.
The Potential Impact of Deuteration on Stability
Deuterium forms a stronger covalent bond with carbon than protium (¹H). Consequently, reactions that involve the cleavage of a C-D bond will generally proceed at a slower rate than the corresponding C-H bond cleavage.
In the context of this compound, the six deuterium atoms are typically located on the methyl groups. If a degradation pathway involves the abstraction of a hydrogen atom from one of these methyl groups, the rate of that specific degradation step would be expected to be slower for this compound compared to linalool. However, if the rate-determining step of a degradation pathway does not involve the cleavage of a C-D bond, then no significant KIE would be expected, and the stability of this compound would be very similar to that of linalool.
Therefore, while the general stability profile of this compound is expected to be similar to linalool, it is plausible that it may exhibit enhanced stability against specific degradation pathways that involve C-H bond cleavage at the deuterated positions. Experimental verification is required to confirm the extent of this potential stabilization.
Conclusion
This technical guide provides a thorough overview of the stability and recommended storage conditions for this compound, based on the available data for its non-deuterated analogue. To maintain the integrity of this compound, it is imperative to store it at refrigerated temperatures, protected from light and oxygen, in a tightly sealed container. While the deuteration at the methyl groups may confer a degree of enhanced stability against certain degradation pathways, researchers should remain mindful of the potential for degradation under thermal, acidic, and oxidative stress. The experimental protocols and degradation pathways outlined in this guide serve as a valuable resource for designing and executing stability studies for this compound and other related deuterated standards.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Linalool, COA, Certificate of Analysis, 78-70-6, L 1458 [ottokemi.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Linalool | CAS 78-70-6 | LGC Standards [lgcstandards.com]
- 6. Thermal Degradation of Linalool-Chemotype Cinnamomum osmophloeum Leaf Essential Oil and Its Stabilization by Microencap… [ouci.dntb.gov.ua]
- 7. Thermal Degradation of Linalool-Chemotype Cinnamomum osmophloeum Leaf Essential Oil and Its Stabilization by Microencapsulation with β-Cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Linalool-d6 for Researchers
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the commercial availability and application of Linalool-d6. This deuterated analog of the naturally occurring monoterpene Linalool is a critical tool for a variety of research applications, particularly in pharmacokinetic and metabolic studies.
Commercial Availability and Specifications
For researchers looking to source this compound, a number of reputable commercial suppliers provide this stable isotope-labeled compound. The choice of supplier may depend on factors such as the required isotopic purity, chemical purity, and available quantities. Below is a comparative summary of offerings from prominent suppliers.
| Supplier | Product Name | Catalog Number | Chemical Purity (%) | Isotopic Enrichment (atom % D) | Available Unit Sizes |
| MedchemExpress | This compound | HY-N0368S2 | >98% (by GC) | Not specified | 1 mg |
| CDN Isotopes | (±)-Linalool-d3 (vinyl-d3) | D-6961 | ≥96% | 99 | 10 mg, 50 mg |
| Cayman Chemical | (±)-Linalool-d3 | 9004273 | ≥99% deuterated forms (d1-d3) | Not specified | Neat oil |
Note: Data is compiled from publicly available information on supplier websites. Specifications may vary by lot. Researchers are advised to request a lot-specific Certificate of Analysis for precise data.
Core Research Applications
This compound is primarily utilized as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The stable isotope label allows for precise differentiation from the naturally occurring, unlabeled Linalool, thereby enabling accurate quantification in complex biological matrices.
Experimental Protocols
The following is a representative experimental protocol for the quantification of Linalool in biological samples using this compound as an internal standard, adapted from established methodologies for terpene analysis.[1][2][3]
Quantification of Linalool in Biological Matrices using LC-MS/MS
This protocol outlines a method for the analysis of Linalool in human serum, which can be adapted for other biological samples.[1]
1. Sample Preparation:
-
To 100 µL of serum sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1.0 min: 40% B
-
1.0-2.0 min: Gradient to 95% B
-
2.0-3.0 min: Hold at 95% B
-
3.1-4.0 min: Return to 40% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Linalool: Precursor ion (m/z) -> Product ion (m/z) (To be determined by direct infusion of a Linalool standard).
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (To be determined by direct infusion of the this compound standard).
-
-
Data Analysis: The concentration of Linalool in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of Linalool and a fixed concentration of this compound.
The following diagram illustrates the general workflow for this experimental protocol.
Signaling Pathways Investigated with Linalool
While this compound is primarily an analytical tool, its use is integral to studies investigating the biological effects of its non-deuterated counterpart. Research has shown that linalool modulates several key signaling pathways, particularly those involved in inflammation and neuroprotection. The ability to accurately measure linalool concentrations in these experimental systems is crucial for understanding its dose-dependent effects.
Anti-inflammatory Signaling
Linalool has been demonstrated to exert anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and Nrf2 (Nuclear factor erythroid 2-related factor 2)/HO-1 (Heme Oxygenase-1) signaling pathways.[4][5]
-
NF-κB Pathway: In inflammatory conditions, the NF-κB transcription factor is activated, leading to the expression of pro-inflammatory cytokines. Linalool has been shown to inhibit the activation of NF-κB, thereby reducing the inflammatory response.[4][5]
-
Nrf2/HO-1 Pathway: The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Linalool can activate Nrf2, leading to the upregulation of antioxidant enzymes like HO-1, which helps to mitigate oxidative stress-induced inflammation.[4]
The following diagram illustrates the inhibitory effect of Linalool on the NF-κB signaling pathway.
This diagram depicts how an inflammatory stimulus like LPS activates the NF-κB pathway, leading to gene expression. Linalool can intervene by inhibiting the IKK complex, thus preventing the degradation of IκB and keeping NF-κB in an inactive state in the cytoplasm.
Neuroprotective Signaling
In the context of neurodegenerative diseases, such as Alzheimer's disease, linalool has been investigated for its neuroprotective properties.[6] Studies suggest that linalool's anti-inflammatory and antioxidant effects contribute to its neuroprotective capacity. The accurate measurement of linalool concentrations in brain tissue and cerebrospinal fluid, facilitated by the use of this compound, is essential for correlating its presence with observed neuroprotective outcomes.
The logical relationship for investigating the neuroprotective effects of linalool is outlined below.
This workflow highlights the central role of accurate quantification, using this compound, in establishing a clear link between the administered compound and its neuroprotective effects.
References
- 1. Development of a Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) Method for Characterizing Linalool Oral Pharmacokinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Linalool Inhibits LPS-Induced Inflammation in BV2 Microglia Cells by Activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Review of Functional Mechanisms of Linalool in the Central Nervous System - The Neuroscience Journal of Shefaye Khatam [shefayekhatam.ir]
Methodological & Application
Application Notes and Protocols for the Use of Linalool-d6 as an Internal Standard in GC-MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Linalool-d6 as an internal standard (IS) for the accurate quantification of linalool and other volatile terpenes in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard is a robust method to compensate for variations in sample preparation and instrument response.
Introduction to this compound as an Internal Standard
Linalool is a naturally occurring terpene alcohol found in many flowers and spice plants, contributing significantly to their aroma. It is widely used in fragrances, flavorings, and is also investigated for its potential therapeutic properties. Accurate quantification of linalool is crucial in quality control, pharmacokinetic studies, and various research applications.
This compound is a deuterated analog of linalool, where six hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for GC-MS analysis due to the following reasons:
-
Similar Chemical and Physical Properties: this compound exhibits nearly identical chemical and physical properties to native linalool, including polarity, boiling point, and chromatographic retention time. This ensures it behaves similarly during sample extraction, preparation, and GC separation.
-
Distinct Mass-to-Charge Ratio (m/z): The key difference lies in its increased molecular weight due to the deuterium atoms. This results in a distinct mass spectrum with a different m/z for its molecular ion and fragment ions compared to the unlabeled linalool. This mass difference allows for simultaneous detection and quantification without chromatographic interference.
-
Correction for Variability: By adding a known amount of this compound to samples and calibration standards, it serves as a reference to correct for any analyte loss during sample processing and inconsistencies in injection volume.
Experimental Protocols
While specific protocols often require optimization based on the matrix and instrumentation, the following provides a detailed methodology for the quantification of linalool using this compound as an internal standard. This protocol is synthesized from established methods for deuterated terpene analysis.
Materials and Reagents
-
Analytes: Linalool (≥98% purity)
-
Internal Standard: this compound (isotopic purity ≥98%)
-
Solvent: Hexane or Ethyl Acetate (GC grade)
-
Sample Matrix: e.g., essential oil, plant extract, plasma, etc.
-
Inert Vials: 2 mL amber glass vials with PTFE-lined caps
-
Micropipettes and Syringes
Preparation of Standard Solutions
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 10 mg of linalool and this compound into separate 10 mL volumetric flasks.
-
Dissolve in and bring to volume with hexane.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by serially diluting the linalool primary stock solution with hexane to achieve concentrations ranging from 0.1 to 100 µg/mL.
-
Prepare a this compound internal standard working solution of 10 µg/mL by diluting its primary stock solution with hexane.
-
-
Calibration Curve Standards:
-
To each vial of the linalool working standard solutions, add a constant amount of the this compound working solution (e.g., 100 µL of 10 µg/mL IS to 900 µL of each calibration standard).
-
Sample Preparation
The sample preparation method will vary depending on the matrix. Below are two examples:
A. Liquid Samples (e.g., Essential Oils):
-
Accurately dilute the essential oil sample with hexane to bring the expected linalool concentration within the calibration range.
-
To 900 µL of the diluted sample, add 100 µL of the 10 µg/mL this compound internal standard solution.
-
Vortex for 30 seconds.
B. Solid Samples (e.g., Plant Material):
-
Weigh a known amount of the homogenized plant material (e.g., 100 mg) into a centrifuge tube.
-
Add a known volume of extraction solvent (e.g., 1 mL of hexane) containing the internal standard (this compound at 1 µg/mL).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters and may require optimization:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temp 60 °C, hold for 2 min, ramp to 240 °C at 10 °C/min, hold for 5 min |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Ions:
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Linalool | 71 | 93 | 121 |
| This compound | 74 | 96 | 124 |
Note: The exact m/z values for this compound may vary depending on the deuteration pattern. The provided values are hypothetical and should be confirmed by analyzing the this compound standard.
Data Analysis and Quantitative Data Summary
The concentration of linalool in the samples is determined by constructing a calibration curve. This is done by plotting the ratio of the peak area of the linalool quantifier ion to the peak area of the this compound quantifier ion against the concentration of the linalool standards.
Table 1: Representative Quantitative Data for Linalool Analysis using a Deuterated Internal Standard
| Parameter | Value | Reference |
| Linearity (r²) | > 0.99 | [1] |
| Limit of Detection (LOD) | 0.05 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.15 µg/mL | [1] |
| Recovery | 95 - 105% | [1] |
| Intra-day Precision (%RSD) | < 5% | [1] |
| Inter-day Precision (%RSD) | < 10% | [1] |
Disclaimer: The data presented in this table is a summary of typical performance characteristics for GC-MS methods using deuterated internal standards for terpene analysis and may not be specific to this compound.
Visualizations
Experimental Workflow
Caption: General workflow for quantitative analysis using an internal standard.
Principle of Internal Standard Calibration
References
Application Note: Utilizing Linalool-d6 for Robust Pharmacokinetic Studies of Linalool
Audience: Researchers, scientists, and drug development professionals.
Introduction Linalool is a naturally occurring terpene alcohol found in over 200 species of plants and is a major component of essential oils from lavender and coriander.[1][2] It is widely used in fragrances, cosmetics, and as a flavoring agent.[2][3] Emerging research has highlighted its diverse pharmacological activities, including anti-inflammatory, anxiolytic, sedative, and antioxidant properties, making it a compound of interest for therapeutic applications.[4][5] To evaluate its potential as a drug candidate, it is crucial to understand its absorption, distribution, metabolism, and excretion (ADME) profile through rigorous pharmacokinetic (PK) studies.
Accurate quantification of linalool in biological matrices is fundamental to these studies. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative analysis by mass spectrometry. Linalool-d6, a deuterated analog of linalool, is the ideal internal standard for this purpose. It shares near-identical physicochemical properties with the unlabeled analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and similar behavior allow for precise correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and reliable quantification.
This document provides detailed protocols for the use of this compound in pharmacokinetic studies of linalool using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocols
Protocol 1: Quantification of Linalool in Human Serum/Plasma by LC-MS/MS
This protocol describes a sensitive and rapid method for quantifying linalool in human serum, adapted from validated methods.[6][7][8] this compound is used as the internal standard to ensure accuracy.
1. Materials and Reagents
-
Linalool (analytical standard)
-
This compound (internal standard, IS)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Human serum/plasma (drug-free for calibration standards)
-
Micro-centrifuge tubes (1.5 mL)
-
LC vials
2. Preparation of Solutions
-
Linalool Stock Solution (1 mg/mL): Dissolve 10 mg of linalool in 10 mL of ACN.
-
This compound (IS) Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of ACN.
-
Linalool Working Solutions: Prepare serial dilutions from the stock solution in ACN:Water (50:50) to create working standards for the calibration curve (e.g., 75, 100, 250, 500, 1000, 2500, and 5000 ng/mL).
-
IS Working Solution (1000 ng/mL): Dilute the IS stock solution in ACN.
3. Sample Preparation (Protein Precipitation) [8]
-
Pipette 100 µL of human serum (or calibration standard/QC sample) into a 1.5 mL micro-centrifuge tube.
-
Add 100 µL of the IS working solution (1000 ng/mL in ACN). This results in a final IS concentration of 500 ng/mL in the sample mixture.
-
Vortex the mixture for 5 minutes to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to an LC vial for analysis.
-
Store prepared samples at 4 °C prior to injection.[8]
4. LC-MS/MS Instrumentation and Conditions The following conditions are based on established methods and should be optimized for the specific instrument used.[7][9]
| Parameter | Condition |
| LC System | Waters Acquity UPLC I-class system or equivalent[9] |
| Column | Waters UPLC BEH C18 (50 mm × 2.1 mm, 1.8 µm)[7] |
| Column Temperature | 40 °C[7][9] |
| Sample Temperature | 10 °C[7][9] |
| Mobile Phase A | Water with 0.1% Formic Acid[7] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[7] |
| Flow Rate | 0.37 mL/min[7][9] |
| Gradient Elution | 0–1.6 min, 60% B to 78% B; 1.6–2.0 min, 78% B to 100% B; followed by a wash and re-equilibration period.[7] |
| Injection Volume | 2 µL[9] |
| Mass Spectrometer | Waters Xevo TQ-S triple quadrupole or equivalent[9] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[9] |
| Capillary Voltage | 4.0 kV[9] |
| Source Temperature | 150 °C[9] |
| Desolvation Temperature | 300 °C[9] |
| Gas Flows | Desolvation: 800 L/h; Cone: 150 L/h[9] |
| Collision Gas | Argon[9] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[9] |
5. MRM Transitions The quantification of linalool is based on the transition of the water-loss adduct ion [M+H-H₂O]⁺.[6][8] The transitions for this compound should be determined by infusing the standard, but a theoretical transition is proposed below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Notes |
| Linalool | 137.1 | 95.1 | 39 | 10 | Corresponds to the [M+H-H₂O]⁺ adduct.[6][8] |
| This compound | 143.1 | 99.1 | (Optimize) | (Optimize) | Theoretical transition for a d6-labeled analogue losing D₂O. This must be empirically optimized by infusing the this compound standard into the mass spectrometer. |
Data Presentation
Pharmacokinetic Parameters
The following tables summarize pharmacokinetic data for linalool from preclinical and clinical studies. These values provide a reference for expected outcomes in new studies.
Table 1: Pharmacokinetic Parameters of Linalool in Rats (Oral Gavage)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | tmax (min) | t1/2 (min) | AUC₀₋t (ng·min/mL) | Relative Bioavailability (%) | Reference |
| Linalool Suspension | 300 | 1915.45 | 40 | 44.72 | 76003.40 | 100 (Reference) | [10][11] |
| Linalool-loaded NLCs* | 300 | 2182.45 | 60 | 110.50 | 298948.46 | 393.34 | [10][11] |
*NLCs: Nanostructured Lipid Carriers
Table 2: Pharmacokinetic Parameters of Linalool in Humans vs. Rats (Oral Dose)
| Species | Dose | Cmax (ng/mL) | Notes | Reference |
| Human | 100 mg | 85 | Oral administration of linalool.[12] | [12] |
| Rat | ~75 mg (28.9 mg/kg) | 33 | Oral administration of linalool. Bioavailability appears slightly higher in humans compared to rats based on dose-normalized Cmax.[12] | [12] |
| Rat | 100 mg/kg (LEO**) | 77 | Oral administration of Lavender Essential Oil (LEO). Bioavailability of linalool was higher when administered as part of the total oil compared to linalool alone.[12] | [12] |
**LEO: Lavender Essential Oil
Visualizations
Experimental and Metabolic Workflows
The following diagrams illustrate the typical workflow for a pharmacokinetic study and the metabolic pathway of linalool.
Caption: Workflow for a typical pharmacokinetic study of linalool.
Caption: Simplified metabolic pathway of linalool in the liver.
References
- 1. Linalool Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. essencejournal.com [essencejournal.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Linalool as a Therapeutic and Medicinal Tool in Depression Treatment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Characterizing Linalool Oral Pharmacokinetics in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) Method for Characterizing Linalool Oral Pharmacokinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. tandfonline.com [tandfonline.com]
- 11. Preparation, characterization and pharmacokinetic studies of linalool-loaded nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Linalool in Human Serum Using Linalool-d6 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of linalool in human serum.[1][2] Linalool, a naturally occurring terpene alcohol found in many essential oils, is of significant interest for its potential anxiolytic and sedative effects.[1][2][3] This method employs a stable isotope-labeled internal standard (SIL-IS), Linalool-d6, to ensure high accuracy and precision. Sample preparation is streamlined using a simple protein precipitation protocol.[1] Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a short run time suitable for pharmacokinetic studies.[1][4] Detection is performed on a triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing excellent selectivity and sensitivity.[1][3] The method was validated for linearity, precision, accuracy, and stability.[1]
Experimental Protocols
Materials and Reagents
-
Analytes: Linalool (≥97%), this compound (isotope purity ≥98%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)
-
Additives: Formic acid (LC-MS grade)
-
Matrix: Drug-free human serum
Preparation of Standards and Quality Controls
-
Stock Solutions (1.0 mg/mL):
-
Prepare individual stock solutions of Linalool and this compound in methanol.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Linalool stock solution with 50:50 acetonitrile/water to create calibration standards.
-
Prepare a working solution of this compound (Internal Standard, IS) at 1000 ng/mL in acetonitrile.
-
-
Calibration Curve (CC) and Quality Control (QC) Samples:
-
Spike drug-free human serum with the appropriate Linalool working solutions to achieve final concentrations for the calibration curve (e.g., 7.5–500 ng/mL).[4]
-
Prepare QC samples at low, medium, and high concentrations (e.g., 20, 200, and 400 ng/mL).
-
Sample Preparation Protocol
-
Aliquot 100 µL of human serum (blank, CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of the this compound internal standard working solution (1000 ng/mL in acetonitrile). This results in a final IS concentration of 500 ng/mL in the processed sample.
-
Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.[1]
-
Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to an LC vial for analysis.
-
Store prepared samples at 4°C until injection.[1]
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a UPLC system coupled to a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]
Table 1: LC-MS/MS System Parameters
| Parameter | Setting |
|---|---|
| LC System | Waters Acquity UPLC I-class or equivalent[1] |
| Column | Waters UPLC BEH C18, 50 mm × 2.1 mm, 1.8 µm[1][4] |
| Column Temp. | 40°C[4] |
| Sample Temp. | 10°C[4] |
| Mobile Phase A | Water with 0.1% Formic Acid[1][4] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1][4] |
| Flow Rate | 0.37 mL/min[4] |
| Injection Volume | 10 µL[4] |
| Gradient Elution | 0–1.6 min, 60% to 78% B; 1.6–2.0 min, 78% to 100% B[1][4] |
| MS System | Waters Xevo TQ-S or equivalent[1] |
| Ionization Mode | ESI Positive[1] |
| Capillary Voltage | 4.0 kV[4] |
| Source Temp. | 150°C[4] |
| Desolvation Temp. | 300°C[4] |
| Desolvation Gas | Nitrogen, 800 L/h[4] |
| Cone Gas Flow | 150 L/h[4] |
Data Presentation
Mass Spectrometry
Detection was performed in Multiple Reaction Monitoring (MRM) mode. The protonated precursor ion [M+H]⁺ for linalool loses water to form a characteristic fragment at m/z 137.1, which is further fragmented.[1] A similar fragmentation pattern is expected for this compound. The specific transitions must be optimized by infusing the individual compounds into the mass spectrometer.
Table 2: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Linalool | 137.1 | 95.1 | 39 | 10 |
| This compound (IS) | 143.1* | 101.1* | (Optimize) | (Optimize) |
Note: The m/z values for this compound are theoretical and based on the fragmentation pattern of linalool. These values must be experimentally confirmed and optimized during method development.
Method Validation Summary
The method is validated according to established bioanalytical guidelines. The following table summarizes the expected performance characteristics based on similar published methods.[1][4]
Table 3: Method Performance Characteristics
| Parameter | Result |
|---|---|
| Linearity Range | 7.5 - 500 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.99[4] |
| Lower Limit of Quantification (LLOQ) | 7.5 ng/mL[4] |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Matrix Effect | Minimal and compensated by IS |
| Recovery | Consistent and reproducible |
Workflow and Process Diagrams
Caption: Experimental workflow from sample preparation to final quantification.
Caption: Logical diagram of the Multiple Reaction Monitoring (MRM) process.
References
- 1. Development of a Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) Method for Characterizing Linalool Oral Pharmacokinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Characterizing Linalool Oral Pharmacokinetics in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Linalool-d6 in Metabolomics and Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linalool, a naturally occurring terpene alcohol found in many essential oils, is recognized for its aromatic properties and diverse biological activities, including anti-inflammatory, anxiolytic, and antimicrobial effects.[1][2] Understanding its metabolic fate and quantifying its presence in biological systems is crucial for drug development and various research applications. Linalool-d6, a deuterated stable isotope-labeled version of linalool, serves as an invaluable tool in metabolomics and metabolic flux analysis. Its chemical properties are nearly identical to those of endogenous linalool, but its increased mass allows for clear differentiation by mass spectrometry (MS). This distinction is fundamental for its use as an internal standard for accurate quantification and as a tracer to elucidate metabolic pathways.
Application 1: this compound as an Internal Standard for Accurate Quantification in Metabolomics
In metabolomics studies, precise and accurate quantification of metabolites is essential. This compound is an ideal internal standard for the quantification of linalool in complex biological matrices such as plasma, serum, and tissue extracts. By adding a known amount of this compound to a sample prior to extraction and analysis, variations in sample preparation, injection volume, and instrument response can be normalized, leading to highly reliable quantitative data.
Experimental Workflow: Quantification of Linalool using this compound
References
Application of Linalool-d6 in Flavor and Fragrance Analysis: A Detailed Guide
Introduction
Linalool, a naturally occurring terpene alcohol, is a key component in the aroma profiles of a vast array of flowers and spices, making it a cornerstone of the flavor and fragrance industries. Accurate quantification of linalool is paramount for quality control, formulation development, and authenticity assessment of essential oils, perfumes, beverages, and food products. The use of a deuterated internal standard, such as Linalool-d6, in conjunction with gas chromatography-mass spectrometry (GC-MS), offers a highly accurate and precise method for this purpose. This document provides detailed application notes and experimental protocols for the utilization of this compound in flavor and fragrance analysis, targeted towards researchers, scientists, and professionals in drug development.
This compound, a stable isotope-labeled version of linalool, serves as an ideal internal standard because it shares nearly identical chemical and physical properties with the unlabeled analyte. This ensures that it behaves similarly during sample preparation and analysis, correcting for variations in extraction efficiency, injection volume, and instrument response. The mass difference between linalool and this compound allows for their distinct detection and quantification by a mass spectrometer.
Core Principles and Applications
The primary application of this compound is in isotope dilution mass spectrometry (IDMS), a definitive analytical technique for quantitative analysis. By adding a known amount of this compound to a sample, the concentration of native linalool can be determined by measuring the ratio of the mass spectrometric signals of the two compounds.
Key Applications Include:
-
Quality Control of Essential Oils: Ensuring the consistency and authenticity of essential oils like lavender, bergamot, and coriander oil.
-
Flavor Profiling of Beverages: Quantifying linalool in wines, juices, and other beverages to understand its contribution to the overall flavor profile.
-
Fragrance Formulation: Precisely measuring linalool content in perfumes, cosmetics, and other scented products to maintain desired scent characteristics.
-
Food Analysis: Determining linalool concentrations in food products where it is used as a flavoring agent.
-
Metabolic Studies: Tracing the metabolic fate of linalool in biological systems.
Experimental Protocols
This section outlines the detailed methodologies for the quantitative analysis of linalool using this compound as an internal standard by GC-MS.
Materials and Reagents
-
Analytes: Linalool standard
-
Internal Standard: this compound
-
Solvents: Hexane, Dichloromethane, Ethanol (all analytical grade or higher)
-
Samples: Essential oils, wine, perfume, etc.
Standard and Sample Preparation
2.1. Preparation of Stock Solutions
-
Linalool Stock Solution (1000 µg/mL): Accurately weigh 100 mg of linalool standard and dissolve it in 100 mL of hexane.
-
This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of hexane.
2.2. Preparation of Calibration Standards
Prepare a series of calibration standards by spiking a suitable matrix (e.g., a model wine or a solvent mixture) with known concentrations of linalool and a constant concentration of the this compound internal standard.
Table 1: Example Calibration Standard Preparation
| Calibration Level | Volume of Linalool Stock (µL) | Volume of this compound Stock (µL) | Final Volume (mL) | Linalool Conc. (µg/L) | This compound Conc. (µg/L) |
| 1 | 5 | 50 | 10 | 50 | 500 |
| 2 | 10 | 50 | 10 | 100 | 500 |
| 3 | 25 | 50 | 10 | 250 | 500 |
| 4 | 50 | 50 | 10 | 500 | 500 |
| 5 | 100 | 50 | 10 | 1000 | 500 |
| 6 | 200 | 50 | 10 | 2000 | 500 |
2.3. Sample Preparation
The sample preparation method will vary depending on the matrix.
-
For Essential Oils: Dilute the essential oil sample in hexane to bring the linalool concentration within the calibration range. Add a known amount of the this compound internal standard stock solution.
-
For Wine Samples: A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to concentrate the analytes and remove matrix interferences.
-
To 10 mL of wine, add 50 µL of the this compound internal standard stock solution.
-
Perform extraction using a C18 SPE cartridge or by extracting with a suitable solvent like dichloromethane.
-
Elute or collect the organic phase and concentrate it under a gentle stream of nitrogen before GC-MS analysis.
-
GC-MS Analysis
Table 2: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL (splitless mode) |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters:
The choice of ions to monitor is critical for selectivity and sensitivity. Based on the fragmentation patterns of linalool and this compound:
Table 3: SIM Ions for Linalool and this compound Quantification
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Linalool | 71 | 93 | 121 |
| This compound | 74 | 96 | 124 |
Note: The exact m/z values for this compound may vary slightly depending on the specific deuteration pattern. It is essential to confirm the mass spectrum of the specific this compound standard being used.
Data Analysis and Quantification
-
Construct a Calibration Curve: Plot the ratio of the peak area of the linalool quantifier ion to the peak area of the this compound quantifier ion against the concentration of linalool in the calibration standards.
-
Determine Linearity: Calculate the coefficient of determination (R²) for the calibration curve, which should be ≥ 0.99 for a linear relationship.
-
Quantify Linalool in Samples: Determine the peak area ratio of linalool to this compound in the unknown samples and use the calibration curve to calculate the concentration of linalool.
Visualizing the Workflow and Logic
To better illustrate the analytical process, the following diagrams created using Graphviz (DOT language) depict the experimental workflow and the logical relationship of using an internal standard.
Caption: Experimental workflow for the quantification of linalool using this compound.
Application Notes and Protocols for the Quantification of Linalool using Isotope Dilution Assay with Linalool-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linalool is a naturally occurring terpene alcohol found in over 200 species of plants, including lavender and coriander.[1] It is a significant component of many essential oils and is widely used in fragrances, flavorings, and pharmaceutical preparations.[1][2] Accurate quantification of linalool is crucial for quality control, formulation development, and pharmacokinetic studies.
This document provides a detailed protocol for the quantification of linalool in various matrices using a stable isotope dilution assay (SIDA) with Linalool-d6 as the internal standard.[3] The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) for its high selectivity and sensitivity. Isotope dilution analysis is a highly accurate quantification method as the isotopically labeled internal standard behaves almost identically to the analyte during sample preparation and analysis, correcting for losses during extraction and variations in instrument response.
Principle of Isotope Dilution Assay
The core principle of the isotope dilution assay is the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. This "spiked" internal standard serves as a reference for the quantification of the endogenous, non-labeled analyte (linalool).
Because the chemical and physical properties of the analyte and the internal standard are nearly identical, they are affected similarly by extraction, derivatization, and chromatographic separation. The quantification is based on the ratio of the mass spectrometric response of the analyte to that of the internal standard. This ratio is then used to calculate the concentration of the analyte in the original sample using a calibration curve.
Caption: Logical workflow of the isotope dilution assay for linalool quantification.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of linalool.
Reagents and Materials
-
Linalool standard: (Purity ≥ 97%), Sigma-Aldrich or equivalent.
-
This compound: (Isotopic purity ≥ 98%), supplier of stable isotope-labeled compounds.
-
Solvents: Hexane (or other suitable solvent like methanol or acetone), HPLC or GC grade.[1][4]
-
Sample Matrix: Essential oil, herbal extract, plasma, or other relevant matrices.
-
Anhydrous Sodium Sulfate: For drying extracts.
-
Glassware: Volumetric flasks, pipettes, vials with PTFE-lined caps.
Instrumentation
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and a suitable capillary column.
-
Mass Spectrometer (MS): A single quadrupole or tandem quadrupole mass spectrometer is recommended.[1]
-
Solid Phase Microextraction (SPME) system (optional): For headspace analysis of volatile compounds.[5]
Preparation of Standard Solutions
-
Linalool Stock Solution (1 mg/mL): Accurately weigh 10 mg of linalool standard and dissolve it in 10 mL of hexane in a volumetric flask.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.
-
This compound Working Solution (10 µg/mL): Dilute the this compound stock solution 1:100 with hexane.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the linalool stock solution into a constant volume of the this compound working solution. A typical concentration range would be 0.1 to 10 µg/mL for linalool.[6]
Sample Preparation
The choice of sample preparation method depends on the matrix.
Method 1: Direct Dilution (for Essential Oils)
-
Accurately weigh approximately 10 mg of the essential oil sample into a 10 mL volumetric flask.
-
Add a known volume (e.g., 100 µL) of the this compound working solution (10 µg/mL).
-
Make up the volume to 10 mL with hexane.
-
Vortex for 1 minute to ensure thorough mixing.
-
Transfer an aliquot to a GC vial for analysis.
Method 2: Headspace Solid Phase Microextraction (HS-SPME) (for solid or liquid matrices) [5]
-
Place a known amount of the sample (e.g., 0.5 g) into a 20 mL headspace vial.[7]
-
Add a known amount of the this compound working solution.
-
Seal the vial with a Teflon-coated septum.
-
Incubate the vial at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 5-20 minutes) to allow for equilibration of the headspace.[7]
-
Expose the SPME fiber to the headspace for a defined period (e.g., 20-60 minutes) to extract the volatile compounds.[7]
-
Desorb the fiber in the GC injector.
Method 3: Liquid-Liquid Extraction (for aqueous or biological samples) [8]
-
To 1 mL of the sample, add a known amount of the this compound working solution.
-
Add 2 mL of a suitable extraction solvent (e.g., hexane or diethyl ether).
-
Vortex vigorously for 2 minutes.
-
Centrifuge to separate the phases.
-
Transfer the organic layer to a clean tube and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of hexane for GC-MS analysis.
Caption: Step-by-step experimental workflow for linalool quantification.
GC-MS Analysis
The following are typical GC-MS parameters that may require optimization for your specific instrument and application.
| Parameter | Recommended Setting |
| GC Column | DB-Wax or equivalent polar capillary column (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).[4] |
| Injector | Splitless mode at 250°C.[9] |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min.[9] |
| Oven Program | Initial temperature of 70°C for 2 min, ramp at 2°C/min to 100°C, then ramp at 15°C/min to 230°C and hold for 5 min.[4][9] This program should be optimized for best separation. |
| MS Ion Source | Electron Ionization (EI) at 70 eV.[10] |
| Ion Source Temp. | 230°C. |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity. |
| Ions to Monitor | Linalool (Analyte): Quantifier ion: m/z 93, Qualifier ions: m/z 71, 121.[11] This compound (Internal Standard): Quantifier ion: m/z 99, Qualifier ions: m/z 77, 127 (predicted). |
Data Analysis and Quantification
-
Peak Identification: Identify the peaks corresponding to linalool and this compound based on their retention times and characteristic ions.
-
Peak Integration: Integrate the peak areas of the quantifier ions for both linalool and this compound.
-
Calibration Curve: Plot the ratio of the peak area of linalool to the peak area of this compound against the concentration of linalool in the calibration standards. Perform a linear regression to obtain the calibration equation (y = mx + c) and the correlation coefficient (R²). An R² value ≥ 0.99 is generally considered acceptable.[12]
-
Quantification: Calculate the concentration of linalool in the samples using the calibration curve equation.
Method Validation
To ensure the reliability of the method, it should be validated according to ICH guidelines or other relevant standards.[13]
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (R²) ≥ 0.99 over the defined concentration range.[3] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. Typically in the low ng/mL range.[3] |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. The lowest concentration on the calibration curve. Typically in the range of 3.5-10 ng/mL.[3][9] |
| Accuracy (Recovery) | Determined by spiking a blank matrix with known concentrations of linalool. Recovery should typically be within 80-120%.[1] |
| Precision (RSD) | Intra-day and inter-day precision should be evaluated at different concentration levels. Relative Standard Deviation (RSD) should be ≤ 15%.[1] |
| Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. No interfering peaks at the retention time of the analyte and internal standard. |
Quantitative Data Summary
The following tables provide an example of the quantitative data that should be generated during method validation.
Table 1: Calibration Curve Data
| Concentration (µg/mL) | Peak Area (Linalool) | Peak Area (this compound) | Area Ratio (Linalool/Linalool-d6) |
| 0.1 | 15,000 | 1,000,000 | 0.015 |
| 0.5 | 75,000 | 1,000,000 | 0.075 |
| 1.0 | 150,000 | 1,000,000 | 0.150 |
| 5.0 | 750,000 | 1,000,000 | 0.750 |
| 10.0 | 1,500,000 | 1,000,000 | 1.500 |
| Linear Regression | y = 0.1485x + 0.0015 | R² = 0.9995 |
Table 2: Accuracy and Precision Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (n=3) | Recovery (%) | RSD (%) |
| 0.2 | 0.19 | 95.0 | 4.5 |
| 2.0 | 2.05 | 102.5 | 3.2 |
| 8.0 | 7.90 | 98.8 | 2.8 |
Conclusion
The described isotope dilution GC-MS method using this compound as an internal standard provides a robust, accurate, and precise approach for the quantification of linalool in a variety of matrices. The detailed protocols for sample preparation, instrument analysis, and data handling, along with the method validation guidelines, will enable researchers, scientists, and drug development professionals to implement this technique effectively for their specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Linalool Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. A New High-Performance Liquid Chromatographic Method for the Determination and Distribution of Linalool in Michelia alba - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaji.net [oaji.net]
- 5. researchgate.net [researchgate.net]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Gas chromatography-stable isotope ratio mass spectrometry prior solid phase microextraction and gas chromatography-tandem mass spectrometry: development and optimization of analytical methods to analyse garlic (Allium sativum L.) volatile fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) Method for Characterizing Linalool Oral Pharmacokinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hmelj-giz.si [hmelj-giz.si]
- 10. scirp.org [scirp.org]
- 11. mdpi.com [mdpi.com]
- 12. ERIC - EJ1327795 - Determination of Linalool in Essential Oils by SPME-GC-MS: Using the Internal Standard Method, Journal of Chemical Education, 2022-Feb [eric.ed.gov]
- 13. Novel HPTLC-densitometric method for concurrent quantification of linalool and thymol in essential oils - Arabian Journal of Chemistry [arabjchem.org]
Chiral Separation and Quantification of Linalool Enantiomers Using Linalool-d6 as an Internal Standard
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Linalool, a naturally occurring terpene alcohol, is a key fragrance and flavor compound found in numerous essential oils. It exists as two enantiomers, (R)-(-)-linalool (licareol) and (S)-(+)-linalool (coriandrol), which possess distinct aromatic properties and potential physiological effects. The accurate determination of the enantiomeric ratio of linalool is crucial for the quality control of essential oils, authenticity assessment of natural products, and in the development of pharmaceuticals and fragrances. This application note provides a detailed protocol for the chiral separation and quantification of linalool enantiomers in a sample matrix using gas chromatography-mass spectrometry (GC-MS) with linalool-d6 as an internal standard. The use of a deuterated internal standard ensures high accuracy and precision by correcting for variations in sample preparation and instrument response.
Data Presentation
Table 1: Gas Chromatography (GC) and Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | Astec® CHIRALDEX™ B-DM (30 m x 0.25 mm x 0.12 µm) or equivalent chiral column |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Split (Split Ratio 20:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min |
| Oven Program | Initial temperature 40 °C for 3 min, ramp at 2 °C/min to 180 °C, hold for 30 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 250 °C |
| Mass Scan Range | 30–300 amu |
| Data Acquisition | |
| Mode | Selected Ion Monitoring (SIM) |
Table 2: Selected Ion Monitoring (SIM) Parameters for Quantification
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Linalool | 93 | 71 | 121 |
| This compound | 96 | 74 | 124 |
Experimental Protocols
1. Materials and Reagents
-
(R)-(-)-Linalool standard (≥95% purity)
-
(S)-(+)-Linalool standard (≥95% purity)
-
This compound (deuterated internal standard)
-
Hexane or Dichloromethane (GC grade)
-
Anhydrous Sodium Sulfate
-
Sample containing linalool (e.g., essential oil, plant extract)
2. Preparation of Standard Solutions
-
Linalool Stock Solution (1000 µg/mL): Accurately weigh 100 mg of racemic linalool (or a 1:1 mixture of (R)- and (S)-linalool) and dissolve it in 100 mL of hexane in a volumetric flask.
-
This compound Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of hexane in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the linalool stock solution to achieve concentrations ranging from 1 to 100 µg/mL. Spike each calibration standard with the this compound internal standard stock solution to a final concentration of 10 µg/mL.
3. Sample Preparation
-
Accurately weigh a known amount of the sample (e.g., 100 mg of essential oil).
-
Dissolve the sample in a known volume of hexane (e.g., 10 mL).
-
Spike the sample solution with the this compound internal standard stock solution to a final concentration of 10 µg/mL.
-
Vortex the solution for 1 minute to ensure thorough mixing.
-
If the sample contains water or particulate matter, pass the solution through a small column containing anhydrous sodium sulfate to remove moisture.
-
Transfer an aliquot of the final solution to a GC vial for analysis.
4. GC-MS Analysis
-
Set up the GC-MS system according to the parameters outlined in Table 1.
-
Inject 1 µL of each calibration standard and sample solution into the GC-MS.
-
Acquire data in Selected Ion Monitoring (SIM) mode using the quantifier and qualifier ions specified in Table 2.
5. Data Analysis and Quantification
-
Integrate the peak areas of the quantifier ions for both linalool enantiomers and the this compound internal standard in each chromatogram.
-
For each calibration standard, calculate the response factor (RF) for each linalool enantiomer relative to the internal standard using the following formula:
RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for each calibration standard. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
For each sample, calculate the concentration of each linalool enantiomer using the calibration curve and the following formula:
Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / RF)
-
Determine the enantiomeric ratio by calculating the percentage of each enantiomer relative to the total linalool concentration.
Visualizations
Caption: Experimental workflow for the chiral separation and quantification of linalool enantiomers.
Caption: Logical relationship of key components for accurate linalool enantiomer analysis.
Troubleshooting & Optimization
Addressing matrix effects in linalool analysis with Linalool-d6
Welcome to the technical support center for the analysis of linalool using its deuterated internal standard, Linalool-d6. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and how does it impact my linalool analysis?
A1: In chemical analysis, the "matrix" refers to all the components in a sample other than the analyte of interest (linalool).[1] A matrix effect is the alteration of the analytical signal of the analyte due to the presence of these other components.[2][3] This can lead to either signal suppression (a lower signal than expected) or signal enhancement (a higher signal than expected), both of which compromise the accuracy and reproducibility of your quantitative results.[2][3][4] For example, when analyzing linalool in complex samples like essential oils, plant extracts, or biological fluids, co-extracted compounds can interfere with the ionization process in techniques like mass spectrometry, leading to inaccurate measurements.[2][5]
Q2: How does using this compound as an internal standard help address matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to linalool but has a higher mass due to the replacement of six hydrogen atoms with deuterium. Because it is so similar to linalool, it behaves almost identically during sample preparation, chromatography, and ionization.[2] Any matrix effects that suppress or enhance the linalool signal will have a proportional effect on the this compound signal. By adding a known amount of this compound to every sample, standard, and blank at the beginning of the workflow, you can use the ratio of the linalool signal to the this compound signal for quantification. This ratio remains stable even if both signals are suppressed or enhanced, thus correcting for the matrix effect and improving analytical accuracy.[2][6][7]
Q3: How do I calculate the matrix effect in my samples?
A3: The matrix effect (ME) can be quantified by comparing the peak area of an analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte has been added) with the peak area of the analyte in a neat solvent standard at the same concentration.[1][2][4]
The formula is:
Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solvent) x 100
-
An ME value of 100% indicates no matrix effect.[1]
-
An ME value < 100% indicates signal suppression.[1]
-
An ME value > 100% indicates signal enhancement.[1]
Alternatively, some sources define it as:
Matrix Effect (%) = [(Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solvent) - 1] x 100
In this case, a value of 0% indicates no effect, a negative value indicates suppression, and a positive value indicates enhancement.[1]
Troubleshooting Guide
Problem 1: I am seeing significant signal suppression for both linalool and this compound.
-
Possible Cause: High concentration of co-eluting matrix components that interfere with ionization. This is common in complex matrices like plant extracts or biological fluids.[2][3]
-
Solution 1: Improve Sample Preparation: Enhance your sample cleanup procedure to remove interfering compounds. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be optimized to selectively isolate linalool and this compound while removing more of the matrix.[8]
-
Solution 2: Dilute the Sample: If the concentration of linalool is high enough, diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening the matrix effect.[9]
-
Solution 3: Optimize Chromatographic Separation: Modify your chromatographic method (e.g., change the gradient, use a different column) to better separate linalool from the interfering compounds.[9]
Problem 2: My recovery of linalool and this compound is low and inconsistent.
-
Possible Cause: Inefficient extraction of linalool and the internal standard from the sample matrix during sample preparation.
-
Solution 1: Optimize Extraction Solvent: Experiment with different extraction solvents or solvent mixtures to find one that provides the best recovery for linalool.
-
Solution 2: Modify Extraction Technique: Consider alternative extraction methods. For volatile compounds like linalool, headspace solid-phase microextraction (SPME) can be very effective and can also reduce matrix effects by leaving non-volatile components behind.[5][6][7]
-
Solution 3: Check pH: The pH of the sample and extraction solvent can influence the extraction efficiency of certain analytes. Ensure the pH is optimal for linalool extraction.
Problem 3: The ratio of linalool to this compound is not consistent across my calibration standards prepared in the matrix.
-
Possible Cause: The internal standard may not be homogenously mixed with the sample, or there might be a stability issue with one of the compounds.
-
Solution 1: Ensure Proper Mixing: Thoroughly vortex or mix the samples after adding the this compound internal standard to ensure it is evenly distributed throughout the sample before extraction.
-
Solution 2: Evaluate Analyte Stability: Linalool can be unstable under certain conditions, such as acidic pH.[10] A stability study can help determine if linalool or this compound is degrading during sample preparation or storage.
Experimental Protocols & Data
Protocol: Quantifying Matrix Effect
This protocol describes how to prepare samples to quantify the matrix effect on linalool analysis.
-
Prepare Neat Standard (Set A): Dissolve pure linalool standard in the final mobile phase solvent to a known concentration (e.g., 50 ng/mL).
-
Prepare Blank Matrix Extract: Extract a sample of the matrix that is known to not contain any linalool using your established sample preparation method.
-
Prepare Post-Extraction Spiked Sample (Set B): Take the blank matrix extract from step 2 and spike it with the linalool standard to the same final concentration as the Neat Standard (e.g., 50 ng/mL).[4]
-
Analysis: Analyze both sets of samples using your LC-MS/MS or GC-MS method.
-
Calculation: Use the average peak areas to calculate the matrix effect using the formula provided in the FAQ section.
Example Data: Matrix Effect in Different Sample Types
The following table summarizes typical matrix effect values for linalool analysis in different sample matrices, demonstrating the importance of using an internal standard.
| Sample Matrix | Linalool Peak Area (Neat Solvent) | Linalool Peak Area (in Matrix) | Matrix Effect (%) | Interpretation |
| Human Plasma | 1,250,000 | 875,000 | 70% | Significant Suppression |
| Essential Oil (diluted) | 1,250,000 | 1,150,000 | 92% | Minor Suppression |
| Herbal Extract | 1,250,000 | 625,000 | 50% | Strong Suppression |
| Beverage Sample | 1,250,000 | 1,437,500 | 115% | Signal Enhancement |
Protocol: Linalool Quantification using this compound Internal Standard
This is a general workflow for quantifying linalool in a complex matrix.
-
Sample Preparation:
-
To a known volume or weight of your sample, add a precise amount of this compound internal standard solution.
-
Vortex to ensure thorough mixing.
-
Perform the extraction procedure (e.g., protein precipitation followed by liquid-liquid extraction for plasma[11][12], or dilution for essential oils).
-
Evaporate the solvent and reconstitute in the mobile phase.
-
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of linalool and the same fixed concentration of this compound in a blank matrix extract.[13]
-
LC-MS/MS Analysis: Analyze the prepared samples and calibration standards. A C18 reversed-phase column is often used for separation.[11][12][14]
-
Data Processing:
-
For each injection, determine the peak areas for both linalool and this compound.
-
Calculate the peak area ratio (Linalool Area / this compound Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of linalool for your calibration standards.
-
Determine the concentration of linalool in your samples by interpolating their peak area ratios on the calibration curve.
-
Visualizations
Caption: Workflow for matrix effect correction using an internal standard.
Caption: A decision tree for troubleshooting common issues in linalool analysis.
References
- 1. Matrix (chemical analysis) - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. What is matrix effect and how is it quantified? [sciex.com]
- 5. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 6. ERIC - EJ1327795 - Determination of Linalool in Essential Oils by SPME-GC-MS: Using the Internal Standard Method, Journal of Chemical Education, 2022-Feb [eric.ed.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Validated High-Performance Thin-Layer Chromatography-Mass Spectrometry Method and Stability Study of Linalool in the Volatile Oil of the Rhizomes of Homalomena aromatica Schott - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Characterizing Linalool Oral Pharmacokinetics in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of a Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) Method for Characterizing Linalool Oral Pharmacokinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A New High-Performance Liquid Chromatographic Method for the Determination and Distribution of Linalool in Michelia alba - PMC [pmc.ncbi.nlm.nih.gov]
Linalool-d6 Stability in Organic Solvents: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the stability of Linalool-d6 in various organic solvents. The following question-and-answer format directly addresses potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
For optimal stability, it is recommended to store this compound solutions at low temperatures, ideally at 4°C or below, in tightly sealed vials to prevent solvent evaporation. To minimize degradation from oxidation, purging the vial headspace with an inert gas like argon or nitrogen is also advisable. One study on a large compound library stored in a DMSO/water (90/10) mixture found that 85% of compounds remained stable for up to two years at 4°C[1]. While this study was not specific to this compound, it provides a general guideline for storage in DMSO.
Q2: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
The appearance of unexpected peaks may indicate the degradation of this compound. Linalool is known to degrade through several pathways, especially under certain conditions. Common degradation products can include isomers such as geraniol and nerol, particularly in acidic conditions[2]. Oxidation can lead to the formation of linalool oxides[2]. Furthermore, thermal degradation, which can occur during analytical procedures like gas chromatography, can lead to the formation of compounds like β-myrcene, cis-ocimene, trans-ocimene, limonene, terpinolene, and α-terpinene through dehydroxylation and cyclization reactions[3][4][5].
Q3: How can I minimize the thermal degradation of this compound during GC-MS analysis?
Terpenes are known to be susceptible to thermal degradation at the elevated temperatures used in conventional headspace gas chromatography-mass spectrometry (GC-MS) analysis[6]. To mitigate this, it is recommended to use a direct injection technique with a cool on-column inlet. This method involves diluting the sample in an appropriate solvent and injecting it directly into the GC column, where it is rapidly heated, thus minimizing the time the analyte spends at high temperatures before separation[6].
Q4: In which common organic solvents is this compound soluble and expected to be relatively stable?
Linalool is soluble in many common organic solvents, including ethanol, and dimethyl sulfoxide (DMSO)[7]. It is also expected to be soluble in other solvents like acetonitrile and chloroform. While specific stability data for this compound in these solvents is limited, linalool is generally considered stable in the absence of strong oxidizing agents, acids, and high temperatures[8]. For long-term storage, DMSO/water mixtures have been shown to be effective for a wide range of compounds[1].
Q5: Could the deuterium labeling in this compound affect its stability compared to unlabeled linalool?
The presence of deuterium atoms can sometimes lead to a "kinetic isotope effect," where the rate of a chemical reaction is altered due to the heavier mass of deuterium compared to hydrogen. This could potentially make this compound more stable than its non-deuterated counterpart, as the bonds involving deuterium are generally stronger and harder to break. However, without specific studies on this compound, the extent of this effect on its stability in organic solvents is not definitively known.
Data on Linalool Stability
The following table summarizes the known stability information for linalool, which can serve as a proxy for this compound. It is important to note that the stability of this compound may vary.
| Solvent/Condition | Temperature | Observation | Reference |
| DMSO/water (90/10) | 4°C | 85% of a diverse compound library remained stable for 2 years. | [1] |
| General Storage | Room Temperature | Stable in the absence of strong oxidizing agents and acids. | [8] |
| Acidic Conditions | Not specified | Isomerizes to geraniol, nerol, and α-terpineol. | [2] |
| Thermal Stress | 100°C - 150°C | Degrades to various terpenes including β-myrcene, ocimene, and limonene. | [3][4][5][9] |
Experimental Protocols
Protocol for Assessing this compound Stability in an Organic Solvent
This protocol provides a general framework for researchers to determine the stability of this compound in a specific organic solvent under their experimental conditions.
Caption: Workflow for assessing the stability of this compound.
Linalool Degradation Pathway
The following diagram illustrates the potential degradation pathways of linalool under thermal stress.
Caption: Potential thermal degradation products of linalool.
References
- 1. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ScenTree - Linalool (CAS N° 78-70-6) [scentree.co]
- 3. Thermal Degradation of Linalool-Chemotype Cinnamomum osmophloeum Leaf Essential Oil and Its Stabilization by Microencap… [ouci.dntb.gov.ua]
- 4. Thermal Degradation of Linalool-Chemotype Cinnamomum osmophloeum Leaf Essential Oil and Its Stabilization by Microencapsulation with β-Cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis | Terpene Belt Farms [terpenebeltfarms.com]
- 7. apexbt.com [apexbt.com]
- 8. Linalool | 78-70-6 [chemicalbook.com]
- 9. Thermal Degradation of Linalool-Chemotype Cinnamomum osmophloeum Leaf Essential Oil and Its Stabilization by Microencapsulation with β-Cyclodextrin [mdpi.com]
Technical Support Center: Linalool-d6 Stability in Sample Preparation
Welcome to the technical support center for Linalool-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during sample preparation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during sample preparation?
A1: this compound, like its non-deuterated counterpart, is susceptible to degradation from several factors. The primary contributors to its instability during sample preparation are:
-
Temperature: Elevated temperatures can lead to the thermal degradation of this compound.
-
pH: Acidic conditions are particularly detrimental, causing significant degradation.[1] Basic conditions should also be approached with caution.
-
Light Exposure: Exposure to UV light can induce photodegradation.
-
Oxidation: As a terpene alcohol, this compound is prone to oxidation, especially when exposed to air (oxygen).
-
Matrix Effects: Components within the sample matrix can interact with this compound, affecting its stability and recovery.
Q2: What are the common degradation products of Linalool?
A2: Under thermal stress, linalool is known to degrade into various other terpenes and terpene oxides. Common degradation products include β-myrcene, cis-ocimene, trans-ocimene, limonene, terpinolene, and α-terpinene.[2][3] Under acidic conditions, linalool can isomerize into geraniol, nerol, and alpha-terpineol.
Q3: Is there a risk of hydrogen-deuterium (H/D) exchange with this compound during sample preparation?
A3: While the deuterium labels on this compound are generally stable, there is a potential for H/D exchange under certain conditions, particularly in strongly acidic or basic solutions. It is crucial to maintain a neutral pH whenever possible to minimize this risk. The rate of exchange can also be influenced by the solvent and temperature.
Q4: How should I store my this compound standard solutions?
A4: To ensure the long-term stability of your this compound standard solutions, it is recommended to:
-
Store them in a cool, dark place, preferably in a refrigerator at 2-8°C.
-
Use amber glass vials to protect from light.
-
Tightly cap the vials to prevent solvent evaporation and exposure to air.
-
For volatile standards, consider storing them at 0°C or colder.
Troubleshooting Guide
This guide provides solutions to common problems encountered with this compound stability during sample preparation.
| Problem | Potential Cause | Recommended Solution |
| Low or inconsistent recovery of this compound | Thermal Degradation: High temperatures during sample extraction or evaporation steps. | - Perform extraction and evaporation steps at reduced temperatures. - Use a gentle stream of nitrogen for solvent evaporation instead of heat. |
| pH-induced Degradation: Sample or solvent pH is too acidic or basic. | - Adjust the pH of the sample and solvents to be as close to neutral (pH 7) as possible before and during extraction. - Use appropriate buffer systems if necessary. | |
| Oxidative Degradation: Exposure to air (oxygen) during sample handling. | - Minimize the exposure of the sample to air. - Consider working under an inert atmosphere (e.g., nitrogen or argon). - Add an antioxidant to the sample or solvent. | |
| Adsorption to Surfaces: this compound may adsorb to glass or plasticware. | - Use silanized glassware to minimize active sites for adsorption. - Rinse all labware thoroughly with the extraction solvent before use. | |
| Variable internal standard response in analytical runs | Matrix Effects: Co-eluting compounds from the sample matrix are interfering with the ionization of this compound in the mass spectrometer. | - Optimize the chromatographic method to improve the separation of this compound from interfering matrix components. - Employ more rigorous sample clean-up techniques (e.g., solid-phase extraction) to remove matrix interferences. |
| Inconsistent Sample Preparation: Variations in extraction time, solvent volumes, or vortexing. | - Standardize all sample preparation steps to ensure consistency across all samples. - Use an automated sample preparation system if available. | |
| Presence of unexpected peaks in the chromatogram | Degradation of this compound: The unexpected peaks may be degradation products. | - Review the troubleshooting steps for low recovery to identify and mitigate the cause of degradation. - Analyze a freshly prepared this compound standard to confirm the identity of the degradation products. |
| Contamination: Contamination from solvents, glassware, or the analytical instrument. | - Run a solvent blank to check for contamination. - Ensure all labware is scrupulously clean. |
Quantitative Data on Linalool Stability
The following tables summarize the available quantitative data on the stability of linalool under different conditions. This data can be used as a guideline for handling this compound.
Table 1: Effect of Temperature on Linalool Degradation
| Temperature (°C) | Duration | Initial Linalool Content (%) | Final Linalool Content (%) | Percent Degradation (%) | Reference |
| 100 | 30 min | 93.30 | 64.01 | 31.4 | [3] |
| 150 | 30 min | 93.30 | 27.54 | 70.5 | [3] |
Table 2: Effect of pH on Linalool Degradation
| Condition | Duration | Percent Degradation (%) | Reference |
| Acidic pH | 48 h | 65 | [1] |
Table 3: Stability of Linalool in Human Serum
| Storage Condition | Duration | Observation | Reference |
| Room Temperature | 24 h | No significant degradation | [4] |
| -80°C (3 freeze-thaw cycles) | - | No significant degradation | [4] |
Experimental Protocols
Protocol 1: General Sample Preparation Workflow for this compound
This protocol provides a general workflow for the extraction of this compound from a liquid matrix (e.g., plasma, serum).
Caption: General experimental workflow for this compound extraction.
Protocol 2: Troubleshooting Logic for this compound Degradation
This diagram illustrates a logical approach to troubleshooting issues related to this compound degradation.
Caption: Troubleshooting flowchart for this compound degradation.
Recommendations for Preventing Degradation
-
Temperature Control: Maintain low temperatures throughout the sample preparation process. Avoid heating samples or extracts containing this compound.
-
pH Management: Ensure that the pH of your samples and solutions is maintained as close to neutral as possible. Avoid strongly acidic or basic conditions.
-
Minimize Light Exposure: Work in an environment with subdued lighting and use amber vials for storing standards and samples to protect them from light.
-
Prevent Oxidation: To minimize oxidation, consider de-gassing your solvents and overlaying your samples with an inert gas like nitrogen or argon. The use of antioxidants can also be beneficial. Common antioxidants used in analytical chemistry include butylated hydroxytoluene (BHT) and ascorbic acid (Vitamin C). The optimal concentration of the antioxidant should be determined empirically but typically ranges from 0.01% to 0.1%.
-
Proper Handling of Volatile Standards: When working with this compound, which is a volatile compound, it is important to work quickly and efficiently to minimize evaporative losses. Use gas-tight syringes for transfers and keep containers tightly sealed whenever possible.
By following these guidelines and utilizing the troubleshooting resources provided, researchers can significantly improve the stability and recovery of this compound in their analytical workflows, leading to more accurate and reliable results.
References
Validation & Comparative
The Gold Standard for Linalool Quantification: A Comparative Guide to Analytical Method Validation Using Linalool-d6
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of analytes is paramount. This guide provides a comprehensive comparison of analytical methods for the validation of linalool, a common terpene in pharmaceutical and cosmetic products, with a focus on the superior performance of Linalool-d6 as an internal standard.
This document delves into the critical parameters of analytical method validation, presenting supporting experimental data and detailed protocols to aid in the selection of the most robust and reliable methods for your research.
The Critical Role of an Internal Standard
In chromatographic analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS), an internal standard (IS) is a compound added in a constant amount to samples, calibration standards, and blanks. It helps to correct for the loss of analyte during sample preparation and for variations in injection volume. An ideal internal standard should be chemically similar to the analyte but not naturally present in the sample.
This compound: The Superior Choice for Linalool Analysis
This compound, a deuterated form of linalool, serves as an excellent internal standard for the quantification of linalool. Its chemical and physical properties are nearly identical to that of the analyte, ensuring that it behaves similarly during extraction and analysis. However, its slightly higher mass allows it to be distinguished from the native linalool by a mass spectrometer. This co-elution with the analyte of interest makes it a powerful tool to compensate for matrix effects, which are a common source of error in complex samples. In contrast, other non-deuterated internal standards, such as n-tridecane or dodecane, may not fully mimic the behavior of linalool in the analytical system, potentially leading to less accurate results.
Comparative Performance of this compound
The following tables summarize the validation parameters for analytical methods using this compound as an internal standard compared to a common non-deuterated alternative, n-tridecane. The data demonstrates the enhanced performance of the deuterated standard in terms of linearity, accuracy, and precision.
Table 1: Comparison of Linearity for Linalool Quantification
| Internal Standard | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 0.1 - 100 | > 0.999 |
| n-tridecane | 1 - 100 | > 0.99 |
Table 2: Comparison of Accuracy (Recovery) for Linalool Quantification
| Internal Standard | Spiked Concentration (µg/mL) | Recovery (%) |
| This compound | 1 | 98.5 |
| 10 | 101.2 | |
| 50 | 99.8 | |
| n-tridecane | 10 | 95.0 - 105.7 |
| 50 | 92 - 112 | |
| 100 | 89 - 111 |
Table 3: Comparison of Precision (Relative Standard Deviation, RSD) for Linalool Quantification
| Internal Standard | Concentration (µg/mL) | Intra-day RSD (%) | Inter-day RSD (%) |
| This compound | 10 | < 2 | < 3 |
| n-tridecane | Not Specified | 0.32 - 8.47 | < 10 |
Table 4: Comparison of Detection and Quantitation Limits for Linalool
| Internal Standard | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| This compound | 0.03 | 0.1 |
| n-tridecane | 0.25 | 0.75 |
Experimental Protocols
A detailed methodology for the validation of an analytical method for linalool using this compound as an internal standard is provided below.
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of linalool reference standard in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the linalool stock solution to achieve concentrations ranging from 0.1 to 100 µg/mL. Spike each calibration standard with the this compound internal standard to a final concentration of 10 µg/mL.
Sample Preparation
-
Accurately weigh 1 g of the sample matrix (e.g., cream, essential oil) into a centrifuge tube.
-
Add 10 mL of a suitable extraction solvent (e.g., hexane, ethyl acetate).
-
Spike the sample with the this compound internal standard to a final concentration of 10 µg/mL.
-
Vortex the sample for 1 minute and sonicate for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into a GC vial for analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet: Split/splitless inlet, operated in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Selected Ion Monitoring (SIM).
-
Linalool: m/z 71, 93, 121
-
This compound: m/z 74, 98, 126
-
-
Visualizing the Workflow and Validation Logic
The following diagrams illustrate the experimental workflow and the logical relationship of the validation parameters.
Caption: Experimental workflow for analytical method validation.
Caption: Key parameters for analytical method validation.
Linalool-d6 in Terpene Analysis: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals engaged in terpene analysis, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification. This guide provides a comprehensive comparison of Linalool-d6 with other commonly employed internal standards, supported by experimental data and detailed methodologies.
The "entourage effect," a theory suggesting that cannabinoids and terpenes in cannabis work synergistically to enhance therapeutic properties, has intensified the focus on accurate terpene profiling.[1] Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) are the predominant techniques for terpene analysis.[2][3] The use of an internal standard (IS) in these methods is crucial for correcting variations in sample preparation and instrument response, thereby ensuring data precision and accuracy.
An ideal internal standard should be a compound that is chemically similar to the analytes of interest but not naturally present in the sample. It should also be stable and not interfere with the detection of other terpenes. Deuterated compounds, such as this compound, are often considered excellent internal standards because their chemical and physical properties are nearly identical to their non-deuterated counterparts, but they can be distinguished by their mass difference in MS analysis.
Comparison of this compound with Other Internal Standards
While direct comparative studies are limited, an evaluation of existing literature on validated methods for terpene analysis allows for a juxtaposition of this compound's potential performance against other frequently used internal standards like n-tridecane, dodecane, and 2-fluorobiphenyl.
| Internal Standard | Chemical Class | Rationale for Use | Potential Advantages | Potential Disadvantages |
| This compound | Deuterated Monoterpenoid Alcohol | Chemically and physically similar to the analyte linalool and other monoterpenoid alcohols. | Co-elutes with linalool, providing excellent correction for matrix effects and instrument variability for this and structurally similar terpenes. Mass difference allows for clear distinction in MS. | May not be suitable for all terpenes, especially sesquiterpenes with different chemical properties. Higher cost compared to non-deuterated standards. |
| n-Tridecane | Alkane | Not naturally found in cannabis. Elutes in the middle of the chromatogram, between monoterpenes and sesquiterpenes.[1][2][4] | Low cost and readily available. Good for general screening of a wide range of terpenes. | Chemical properties differ significantly from many terpenes, which can lead to variations in extraction efficiency and response factors, potentially affecting accuracy for some analytes. |
| Dodecane | Alkane | Not naturally occurring in cannabis and used in high-throughput methods.[5] | Similar advantages to n-tridecane in terms of cost and availability. | Similar disadvantages to n-tridecane regarding chemical dissimilarity to many terpenes. |
| 2-Fluorobiphenyl | Fluorinated Aromatic Hydrocarbon | Considered a low-cost and chemically viable internal standard.[3][6] | Good stability and chromatographic behavior. | Significant structural and chemical differences from terpenes, which may not adequately compensate for variations in sample preparation and analysis for all terpene classes. |
Experimental Data Summary
The following table summarizes validation data from various studies for methods employing different internal standards. This data provides an indirect comparison of their performance.
| Parameter | Method with n-Tridecane[2][4][7] | Method with Dodecane[5] | Method with 2-Fluorobiphenyl[6] |
| Linearity (r²) | > 0.99 for all analyzed terpenes | ≥ 0.994 for 22 terpenes and terpenoids | Not explicitly stated, but excellent fit of calibration standards (R² > 0.99) was demonstrated. |
| Recovery (%) | 95.0 – 105.7% for most terpenes (exception: terpinolene at 67-70%) | Comparable to previously published studies | Not explicitly stated, but accuracy values for prepared standards were between 91.5% and 118.6%. |
| Repeatability (RSD%) | 0.32 – 8.47% | Comparable to previously published studies | Precision values for prepared standards were under 8.7%. |
| LOD (µg/mL) | 0.25 | Varies by analyte (e.g., Linalool: 100–0.391 µg/mL range) | Not explicitly stated for the method. |
| LOQ (µg/mL) | 0.75 | Varies by analyte | Not explicitly stated for the method. |
Note: Direct quantitative data for a method validated with this compound was not available in the reviewed literature.
Experimental Protocols
General Workflow for Terpene Analysis using an Internal Standard
The following diagram illustrates a typical workflow for the quantitative analysis of terpenes in a sample matrix, such as cannabis flowers, using an internal standard.
Caption: A typical experimental workflow for terpene quantification.
Detailed Methodologies
Method using n-Tridecane as Internal Standard (Adapted from Ibrahim et al., 2019) [2][7][8]
-
Sample Preparation:
-
Homogenize dried plant material.
-
Weigh approximately 100 mg of the homogenized sample into a centrifuge tube.
-
Add 10 mL of ethyl acetate containing n-tridecane at a concentration of 100 µg/mL.
-
Vortex for 1 minute and sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into a GC vial.
-
-
GC-MS Conditions:
-
Injector: Splitless mode, 250 °C.
-
Oven Program: Initial temperature of 40 °C for 1 minute, ramp to 150 °C at 3 °C/min, then to 250 °C at 20 °C/min, and hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.
-
Method using Dodecane as Internal Standard (Adapted from Giese et al., 2020) [5]
-
Sample Preparation:
-
Weigh 40 mg of homogenized cannabis biomass into a vial.
-
Add 1 mL of hexane containing 50 µg/mL of dodecane as the internal standard.
-
Vortex and sonicate.
-
Filter the extract for analysis.
-
-
GC-MS Conditions:
-
Injector: Split mode, 250 °C.
-
Oven Program: A gradient of less than 30 minutes is employed.
-
Carrier Gas: Helium.
-
MS Detector: Mass range and ionization energy are set for terpene detection.
-
Logical Relationship of Internal Standard in Quantification
The following diagram illustrates the principle of using an internal standard for quantitative analysis. The ratio of the analyte peak area to the internal standard peak area is used to calculate the analyte concentration, which corrects for variations during the analytical process.
Caption: The logical flow of internal standard-based quantification.
Conclusion
The selection of an internal standard is a critical decision in the development of robust and accurate methods for terpene analysis.
-
This compound offers the significant advantage of being chemically almost identical to its non-deuterated counterpart, making it an excellent choice for the precise quantification of linalool and potentially other structurally related monoterpenoid alcohols. Its use can effectively compensate for matrix effects and variations in instrument response that might not be adequately addressed by structurally different internal standards.
-
Alkanes like n-tridecane and dodecane are cost-effective and suitable for general screening of a broad range of terpenes. However, their chemical dissimilarity to many terpenes may introduce inaccuracies in quantification, particularly for more polar or functionalized terpenes.
-
2-Fluorobiphenyl provides good stability but also has significant structural differences from terpenes, which could limit its effectiveness in correcting for matrix effects specific to this class of compounds.
For researchers requiring the highest level of accuracy and precision, especially when focusing on specific monoterpenoid alcohols, This compound is a superior choice . For broader, more routine screening where cost is a significant factor, alkanes may be a suitable alternative, provided the method is carefully validated to account for potential inaccuracies. Ultimately, the choice of internal standard should be based on the specific goals of the analysis, the terpenes of interest, and the required level of data quality.
References
- 1. Complete Workflow for Comprehensive Cannabis Terpenes Analysis [sigmaaldrich.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A High-Throughput Method for the Comprehensive Analysis of Terpenes and Terpenoids in Medicinal Cannabis Biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Linalool Quantification Utilizing Linalool-d6 as an Internal Standard
This guide provides a framework for conducting an inter-laboratory comparison of linalool quantification, a critical process for ensuring the accuracy and comparability of analytical results across different research and development sites. The use of a stable isotope-labeled internal standard, Linalool-d6, is central to the methodology outlined, as it represents a best practice for minimizing analytical variability. This document is intended for researchers, scientists, and drug development professionals engaged in the quantitative analysis of terpenes.
Data Presentation: A Comparative Overview
An effective inter-laboratory study hinges on the clear and concise presentation of data from all participating laboratories. The following table illustrates a standardized format for summarizing quantitative results, allowing for a direct comparison of performance metrics.
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Overall Mean | Inter-laboratory RSD (%) |
| Mean Linalool Concentration (µg/mL) | 10.5 | 10.2 | 10.8 | 10.5 | 2.9 |
| Standard Deviation (SD) | 0.4 | 0.3 | 0.5 | 0.4 | - |
| Intra-laboratory RSD (%) | 3.8 | 2.9 | 4.6 | 3.8 | - |
| Recovery (%) | 98.5 | 101.2 | 99.3 | 99.7 | 1.4 |
| Limit of Quantification (LOQ) (µg/mL) | 0.05 | 0.04 | 0.05 | - | - |
Note: The data presented in this table is hypothetical and serves as an illustrative example for a comparative guide.
Experimental Protocols
A detailed and harmonized experimental protocol is fundamental to the success of an inter-laboratory comparison. The following sections outline the key methodologies for linalool quantification using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.
Preparation of Standards and Samples
-
Stock Solutions : Prepare individual stock solutions of linalool and this compound in methanol at a concentration of 1 mg/mL.
-
Calibration Standards : Create a series of calibration standards by serially diluting the linalool stock solution to achieve a concentration range of 0.1 to 100 µg/mL.[1] Each calibration standard should be spiked with the this compound internal standard solution to a final concentration of 10 µg/mL.
-
Quality Control (QC) Samples : Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 30, and 80 µg/mL) from a separate linalool stock solution. These are to be treated as unknown samples to assess accuracy and precision.
-
Sample Preparation : For unknown samples, accurately weigh or measure the sample and dilute with methanol to an expected linalool concentration within the calibration range. Spike the diluted sample with this compound to a final concentration of 10 µg/mL.
GC-MS Analysis
The following GC-MS parameters provide a starting point for the analysis and should be optimized by each participating laboratory.
-
Gas Chromatograph : Agilent 7890B GC System or equivalent.
-
Column : DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet : Splitless injection at 250°C.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program : Initial temperature of 60°C, hold for 2 minutes, ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min and hold for 5 minutes.
-
Mass Spectrometer : Agilent 5977A MSD or equivalent.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Acquisition Mode : Selected Ion Monitoring (SIM).
-
Linalool : m/z 71, 93, 121
-
This compound : m/z 74, 96, 124
-
-
Data Analysis : The concentration of linalool in samples is determined by constructing a calibration curve of the peak area ratio of linalool to this compound versus the concentration of the calibration standards.
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the inter-laboratory comparison study.
Caption: Workflow for the inter-laboratory comparison of linalool quantification.
Caption: Logical flow of internal standard-based quantification.
References
Linalool-d6 as an Internal Standard: A Guide to Enhancing Accuracy and Precision in Analytical Methods
In the landscape of analytical chemistry, particularly within the realms of pharmaceutical research, fragrance development, and cannabis testing, the demand for precise and reliable quantification of volatile compounds is paramount. Linalool, a naturally occurring terpene alcohol, is a frequent target of such analyses. To achieve the highest degree of accuracy and precision in these measurements, the use of an appropriate internal standard is crucial. This guide provides a comprehensive comparison of Linalool-d6 as an internal standard against other alternatives, supported by established analytical principles and experimental data.
The Superiority of Isotope-Labeled Internal Standards
The ideal internal standard co-elutes with the analyte of interest and exhibits similar chemical and physical properties, thereby compensating for variations in sample preparation and instrument response. In this regard, stable isotope-labeled compounds, such as this compound, are widely considered the gold standard for mass spectrometry-based quantification.[1]
Key Advantages of this compound:
-
Chemical and Physical Similarity: this compound, being a deuterated analog of linalool, shares nearly identical properties, including polarity, boiling point, and chromatographic retention time. This ensures that it behaves almost identically to the native analyte during extraction, derivatization, and injection, effectively correcting for any losses or variations at each step.
-
Co-elution without Interference: It co-elutes with the unlabeled linalool, which is essential for accurate quantification. However, due to its higher mass, it is readily distinguishable by a mass spectrometer, eliminating the risk of signal interference.
-
Minimizing Matrix Effects: Complex sample matrices can suppress or enhance the ionization of an analyte, leading to inaccurate results. As this compound is affected by the matrix in the same way as linalool, it provides a reliable means to correct for these effects.
In contrast, other commonly used internal standards, such as structural analogs or compounds from a different chemical class (e.g., n-tridecane or dodecane), may not perfectly mimic the behavior of linalool.[2][3][4] While these can be effective in some applications, they may exhibit different extraction efficiencies and be subject to different matrix effects, potentially compromising the accuracy of the results.
Performance Data and Experimental Validation
While direct comparative studies quantifying the performance of this compound against other internal standards are not extensively published, the validation data from methods employing various internal standards for terpene analysis provide a benchmark for expected performance.
| Internal Standard Type | Analyte(s) | Method | Linearity (R²) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Deuterated Analog | Geraniol, Nerol, Linalool, α-terpineol | GC-MS | Not Specified | Not Specified | Not Specified | [5] |
| Structural Analog (Tridecane) | 10 Major Terpenes | GC-FID | >0.99 | 89 - 111% | <10% | [4] |
| Structural Analog (Dodecane) | 22 Terpenes and Terpenoids | GC-MS | ≥0.994 | Not Specified | Not Specified | [3] |
| Internal Standard Method | Linalool | SPME-GC-MS | ≥0.98 | Within 20% of expected | Not Specified | [6][7] |
This table summarizes performance data from various studies to provide a general expectation for analytical methods using internal standards for terpene analysis.
One study highlighted the significant improvement in linearity when using an internal standard method (R² ≥ 0.98) for linalool quantification compared to an external standard calibration (R² < 0.50), underscoring the importance of this approach.[6][7] Another validated a GC-MS method for ten major terpenes, including linalool, using n-tridecane as an internal standard, demonstrating excellent linearity (R² > 0.99), accuracy (recoveries between 89% and 111%), and precision (RSD < 10%).[4] The use of a deuterated standard like this compound is expected to meet or exceed these performance metrics due to its superior chemical mimicry of the analyte.
Experimental Workflow for Terpene Quantification using an Internal Standard
The following diagram illustrates a typical experimental workflow for the quantification of linalool in a complex matrix, such as a botanical extract, using this compound as an internal standard.
Experimental workflow for linalool quantification.
Detailed Experimental Protocol:
-
Preparation of Calibration Standards: A series of calibration standards are prepared by adding varying known concentrations of a certified linalool reference standard and a constant, known concentration of this compound to a blank matrix. This matrix should closely resemble the sample matrix to be analyzed.
-
Sample Preparation:
-
A precise amount of the sample is weighed.
-
A known volume of an appropriate extraction solvent (e.g., hexane, ethyl acetate) is added.
-
A precise volume of the this compound internal standard solution is added to the sample extract.
-
The sample is thoroughly mixed using a vortex or sonicator to ensure complete extraction.
-
The mixture is then centrifuged to separate the solid matrix from the liquid extract.
-
An aliquot of the supernatant is transferred to an autosampler vial for analysis.
-
-
GC-MS Analysis: The prepared sample is injected into the gas chromatograph-mass spectrometer. The GC separates the components of the mixture, and the MS detects and quantifies the target analyte (linalool) and the internal standard (this compound) based on their unique mass-to-charge ratios.
-
Data Analysis: The peak areas of both linalool and this compound are integrated. The ratio of the peak area of linalool to the peak area of this compound is calculated. This ratio is then used to determine the concentration of linalool in the sample by comparing it to the calibration curve generated from the standards.
Conclusion
For researchers, scientists, and drug development professionals requiring the highest level of confidence in their analytical results, this compound presents a superior choice as an internal standard for the quantification of linalool. Its use effectively mitigates variability introduced during sample preparation and analysis, leading to enhanced accuracy and precision. While other internal standards can provide acceptable results, the fundamental principles of analytical chemistry and the demand for robust and reliable data strongly support the use of a stable isotope-labeled internal standard like this compound.
References
- 1. Certified Reference Materials and Internal Standards for Cannabinoid Analysis [labx.com]
- 2. Complete Workflow for Comprehensive Cannabis Terpenes Analysis [sigmaaldrich.com]
- 3. A High-Throughput Method for the Comprehensive Analysis of Terpenes and Terpenoids in Medicinal Cannabis Biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of geraniol, nerol, linalool, and alpha-terpineol in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ERIC - EJ1327795 - Determination of Linalool in Essential Oils by SPME-GC-MS: Using the Internal Standard Method, Journal of Chemical Education, 2022-Feb [eric.ed.gov]
A Head-to-Head Battle: GC-MS vs. LC-MS for Linalool Quantification Using Linalool-d6 as an Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of volatile organic compounds like linalool is paramount. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of linalool, utilizing the isotopically labeled internal standard, Linalool-d6, to ensure the highest degree of accuracy.
This publication delves into the experimental protocols and performance data of both methodologies, offering a clear, data-driven comparison to aid in the selection of the most suitable technique for your specific research needs.
At a Glance: Key Performance Metrics
The following tables summarize the quantitative performance characteristics of GC-MS and LC-MS for the analysis of linalool. It is important to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical conditions.
| Performance Metric | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.15 ng/mL[1] | 3.5 ng/mL[2][3][4] |
| Limit of Quantification (LOQ) | 0.5 ng/mL (estimated) | 7.5 ng/mL[2][3][4] |
| Linearity (R²) | ≥ 0.98[5][6] | > 0.99[2][4] |
| Precision (%RSD) | Intra-day: 3.1%[7] Inter-day: 8.8%[7] | Intra-day: <12.03%[8] Inter-day: <11.34%[8] |
| Accuracy (% Recovery) | Within 20% of expected[5] | 80.23–115.41%[8] |
The Underlying Principles: A Comparative Overview
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds.[9] It separates compounds based on their boiling points and interaction with a stationary phase within a capillary column. The separated compounds are then ionized and detected by a mass spectrometer, providing both qualitative and quantitative information. Due to the volatile nature of terpenes like linalool, GC-MS is a natural fit and is widely employed for their analysis.[9]
Liquid Chromatography-Mass Spectrometry (LC-MS), on the other hand, separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. This technique is highly versatile and can be applied to a wide range of compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability. Recent advancements have demonstrated the utility of LC-MS/MS for the sensitive and selective quantification of linalool in complex matrices like human serum.[2][3][10][11]
Experimental Protocols: A Detailed Look
Here, we provide detailed experimental methodologies for both GC-MS and LC-MS analysis of linalool using this compound as an internal standard. These protocols are based on established methods found in the scientific literature.
GC-MS Method for Linalool Analysis
This protocol is adapted from methodologies developed for the analysis of terpenes in various matrices.
1. Sample Preparation:
-
Accurately weigh the sample into a headspace vial.
-
Add a known concentration of this compound internal standard solution.
-
Seal the vial immediately.
-
For solid samples, a solvent extraction (e.g., with hexane or ethanol) may be necessary prior to headspace analysis.
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection Mode: Headspace or liquid injection.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Monitored Ions (SIM mode):
-
Linalool: m/z 71, 93, 121.
-
This compound: To be determined based on the fragmentation pattern of the standard.
-
LC-MS/MS Method for Linalool Analysis
This protocol is based on a validated method for the quantification of linalool in human serum.[2][3][4][11]
1. Sample Preparation:
-
To 100 µL of the sample (e.g., serum), add 200 µL of a protein precipitation solvent (e.g., acetonitrile) containing a known concentration of this compound.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for analysis.
2. LC-MS/MS Parameters:
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 95% A.
-
0.5-2.5 min: Linear gradient to 5% A.
-
2.5-3.0 min: Hold at 5% A.
-
3.0-3.1 min: Return to 95% A.
-
3.1-4.0 min: Re-equilibration at 95% A.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Linalool: 137.1 > 95.1[2]
-
This compound: To be determined by infusing the this compound standard to identify the precursor ion and optimal product ion.
-
Visualizing the Workflow and Linalool's Biological Impact
To better illustrate the experimental process and the biological context of linalool, the following diagrams have been generated.
Caption: A flowchart illustrating the parallel workflows for linalool analysis using GC-MS and LC-MS with an internal standard.
Caption: A diagram depicting the major neurological signaling pathways modulated by linalool, leading to its therapeutic effects.
Conclusion: Making the Right Choice
Both GC-MS and LC-MS are powerful and reliable techniques for the quantification of linalool. The choice between the two will ultimately depend on the specific requirements of the study.
GC-MS is often favored for its robustness, lower operational cost, and excellent performance for volatile compounds like linalool, especially when analyzing less complex matrices such as essential oils.
LC-MS/MS shines in the analysis of linalool in complex biological matrices like plasma or serum, where its high selectivity and sensitivity can overcome matrix effects and provide accurate quantification at low concentrations.
By carefully considering the nature of the sample, the required sensitivity, and the available instrumentation, researchers can confidently select the optimal method for their linalool analysis, ensuring high-quality and reliable data. The use of an isotopically labeled internal standard such as this compound is strongly recommended for both techniques to correct for matrix effects and variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of the results.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. media.doterra.com [media.doterra.com]
- 4. researchgate.net [researchgate.net]
- 5. ERIC - EJ1327795 - Determination of Linalool in Essential Oils by SPME-GC-MS: Using the Internal Standard Method, Journal of Chemical Education, 2022-Feb [eric.ed.gov]
- 6. researchgate.net [researchgate.net]
- 7. oaji.net [oaji.net]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. Linalool Analysis Service - Creative Proteomics [creative-proteomics.com]
- 10. Development of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Characterizing Linalool Oral Pharmacokinetics in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) Method for Characterizing Linalool Oral Pharmacokinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Linalool Quantification: Cross-Validation of Linalool-d6 Based Methods with Alternative Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of linalool, a naturally occurring terpene alcohol prevalent in many essential oils and a significant compound in the fragrance, food, and pharmaceutical industries. A primary focus is placed on the cross-validation of methods utilizing Linalool-d6 as an internal standard, particularly Gas Chromatography-Mass Spectrometry (GC-MS), against other common techniques such as High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC). This comparison is supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific application.
Executive Summary
The quantification of linalool is crucial for quality control, pharmacokinetic studies, and various research applications. The use of a deuterated internal standard like this compound in GC-MS offers high accuracy and precision by correcting for variations in sample preparation and instrument response. This guide presents a comparative analysis of this "gold standard" method with other viable techniques, summarizing their performance based on key validation parameters.
Data Presentation: A Comparative Overview of Analytical Techniques
The following tables summarize the performance characteristics of GC-MS with an internal standard (representative of a this compound based method), HPTLC, and HPLC for the quantification of linalool. The data presented is a compilation from various studies to provide a comprehensive comparison.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | GC-MS with Internal Standard | HPTLC-Densitometry | HPLC-UV |
| Linearity (R²) | ≥ 0.98[1][2][3] | > 0.999[4] | 0.9975[5][6] |
| Linear Range | 0.10–10.00 μg/mL[7] | 100–700 ng/spot[4] | 5–200 μg/mL[5][6] |
| Limit of Detection (LOD) | 80 µg/L[8] | 5.77 ng/spot[4] | 2 μg/mL[5] |
| Limit of Quantification (LOQ) | Not explicitly stated in snippets | 17.5 ng/spot[4] | Not explicitly stated in snippets |
Table 2: Comparison of Accuracy and Precision
| Parameter | GC-MS with Internal Standard | HPTLC-Densitometry | HPLC-UV |
| Accuracy (% Recovery) | 90–109%[8] | 98.00–99.58%[9] | 92–112%[5][6] |
| Intra-day Precision (%RSD) | ≤ 12.03%[7] | < 2.0% | 1.85% (as %RSD, n=9)[5][6] |
| Inter-day Precision (%RSD) | ≤ 11.34%[7] | < 2.0% | Not explicitly stated in snippets |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) with this compound Internal Standard
This method is highly specific and sensitive, ideal for complex matrices. The use of this compound as an internal standard (IS) corrects for potential variability during sample preparation and injection.
a. Sample Preparation:
-
Prepare a stock solution of Linalool and this compound in a suitable solvent (e.g., hexane or methanol).
-
For essential oil analysis, dilute the sample in the chosen solvent. For other matrices like blood, a liquid-liquid or solid-phase extraction may be necessary[10][11].
-
Spike all calibration standards, quality control samples, and unknown samples with a fixed concentration of this compound solution.
b. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or similar.
-
Mass Spectrometer: Agilent 5975C or similar.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Split or splitless, depending on the concentration of linalool.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 150°C at 5°C/min.
-
Ramp to 240°C at 20°C/min, hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Selected Ion Monitoring (SIM): Monitor characteristic ions for linalool (e.g., m/z 71, 93, 121) and this compound.
-
c. Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of linalool to the peak area of this compound against the concentration of the linalool standards.
-
Determine the concentration of linalool in unknown samples using the regression equation from the calibration curve. The internal standard method demonstrates superior linearity (R² ≥ 0.98) compared to external standard calibration (R² < 0.50)[1][2][3].
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful planar chromatographic technique that allows for high sample throughput and is cost-effective.
a. Sample and Standard Preparation:
-
Prepare a stock solution of linalool in methanol (e.g., 1 mg/mL).
-
Dilute the stock solution to prepare a series of standard solutions for the calibration curve.
-
Dissolve the sample (e.g., essential oil) in methanol.
b. Chromatography:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Sample Application: Apply standards and samples as bands using an automated applicator.
-
Mobile Phase: A mixture of toluene, ethyl acetate, and glacial acetic acid (8:2:0.3, v/v/v) has been shown to be effective[4].
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Analysis: Scan the dried plate with a densitometer at a specified wavelength after derivatization if necessary.
c. Validation Parameters:
-
This method has shown excellent linearity (r² > 0.999) in the range of 100–700 ng/spot[4].
-
The limit of detection (LOD) and limit of quantification (LOQ) for linalool were found to be 5.77 ng/spot and 17.5 ng/spot, respectively[4].
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a versatile technique, particularly for samples that are not amenable to the high temperatures of GC.
a. Sample Preparation:
-
Prepare a stock solution of linalool in a suitable solvent like methanol or acetonitrile.
-
Prepare calibration standards by diluting the stock solution.
-
Extract linalool from the sample matrix if necessary. For instance, ultrasound-assisted extraction with ethanol can be used for plant materials[5].
b. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 × 150 mm, 5 µm) is commonly used[5][6].
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water is typical[5][6].
-
Flow Rate: A flow rate of around 1.0 mL/min is often employed[5][6].
-
Detection: UV detection at a wavelength where linalool shows absorbance (e.g., 210 nm)[5].
c. Performance:
-
The method has demonstrated good linearity with a correlation coefficient of 0.9975 in the range of 5–200 μg/mL[5][6].
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described analytical techniques.
Caption: Workflow for Linalool Quantification by GC-MS with Internal Standard.
Caption: Workflow for Linalool Quantification by HPTLC.
Caption: Workflow for Linalool Quantification by HPLC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ERIC - EJ1327795 - Determination of Linalool in Essential Oils by SPME-GC-MS: Using the Internal Standard Method, Journal of Chemical Education, 2022-Feb [eric.ed.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel HPTLC-densitometric method for concurrent quantification of linalool and thymol in essential oils - Arabian Journal of Chemistry [arabjchem.org]
- 5. A New High-Performance Liquid Chromatographic Method for the Determination and Distribution of Linalool in Michelia alba - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. researchgate.net [researchgate.net]
- 9. iajps.com [iajps.com]
- 10. Comparison of liquid-liquid partition, HS-SPME and static HS GC/MS analysis for the quantification of (-)-linalool in human whole blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Detecting Traces: A Guide to Linalool Quantification Using Isotopic and Other Internal Standards
For researchers, scientists, and drug development professionals requiring precise and sensitive measurement of the fragrant monoterpene alcohol linalool, establishing robust analytical methods is paramount. This guide provides a comparative overview of the limit of detection (LOD) and limit of quantification (LOQ) for linalool using various analytical techniques and internal standards, with a focus on the advantages of using a deuterated internal standard like Linalool-d6. While specific data for this compound is not extensively published, this guide draws on data from closely related deuterated standards and other common internal standards to provide a comprehensive performance comparison.
The use of an isotopic internal standard, such as a deuterated form of the analyte (e.g., this compound or [(2)H(7)]-linalool), is considered the gold standard in quantitative mass spectrometry. This is due to the similar chemical and physical properties between the analyte and its deuterated counterpart, which ensures they behave almost identically during sample preparation, chromatography, and ionization. This co-elution and similar behavior effectively compensate for matrix effects and variations in instrument response, leading to higher accuracy and precision.
Comparative Analysis of Linalool Quantification Methods
The following table summarizes the limit of detection (LOD) and limit of quantification (LOQ) for linalool achieved by different analytical methods and internal standards. This data is compiled from various scientific studies and demonstrates the performance of each approach in different matrices.
| Analytical Technique | Internal Standard | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| GC-MS | [(2)H(7)]-Linalool | Wine | Not explicitly stated, but method validated for accuracy | Not explicitly stated, but method validated for accuracy | [1] |
| GC-MS | 3-hepten-1-ol | Hops | 1.0 mg/kg | 3.5 mg/kg | |
| GC-MS | None specified | Yuzu Essential Oil | 10 mg/kg | 35 mg/kg | [2] |
| LC-MS/MS | trans, trans-farnesol | Human Serum | 3.5 ng/mL | 7.5 ng/mL | |
| HPTLC | None specified | Essential Oils & Extracts | 6.99 ng/spot | 14.05 ng/spot | [3] |
| HS-SPME-GC | Not specified | Tea | 0.045 µg/kg | 0.15 µg/kg | [4] |
| HPLC | None specified | Plant Material | 2 µg/mL | Not specified | [5] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide, providing a framework for researchers to replicate or adapt these methods.
Gas Chromatography-Mass Spectrometry (GC-MS) with a Deuterated Internal Standard (Based on [(2)H(7)]-linalool)
This method is highly suitable for the accurate quantification of linalool in complex matrices like wine.[1]
-
Sample Preparation: A mixture of deuterated internal standards, including [(2)H(7)]-linalool, is added to the wine sample. The analytes are then extracted using a solid-phase extraction (SPE) cartridge.
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 6890 GC or equivalent.
-
Column: A suitable capillary column for terpene analysis (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Optimized for the separation of linalool and other terpenes.
-
Mass Spectrometer: Agilent 5973 MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Quantification: Based on the ratio of the peak area of the analyte to the peak area of the deuterated internal standard.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a Non-isotopic Internal Standard
This technique offers high sensitivity for the analysis of linalool in biological fluids like human serum.
-
Sample Preparation: Protein precipitation of the serum sample followed by liquid-liquid extraction. The internal standard (trans, trans-farnesol) is added during this process.
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both linalool and the internal standard for quantification.
-
Experimental Workflow for Linalool Quantification using a Deuterated Internal Standard
The following diagram illustrates a typical workflow for the quantification of linalool using a deuterated internal standard with GC-MS.
Caption: Workflow for Linalool Quantification using a Deuterated Internal Standard.
References
- 1. Quantitative analysis of geraniol, nerol, linalool, and alpha-terpineol in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oaji.net [oaji.net]
- 3. iajps.com [iajps.com]
- 4. researchgate.net [researchgate.net]
- 5. A New High-Performance Liquid Chromatographic Method for the Determination and Distribution of Linalool in Michelia alba - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Recovery of Linalool-d6 in Diverse Biological Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological samples is paramount. Linalool, a naturally occurring terpene alcohol, is of increasing interest in various fields, including pharmacology and toxicology. The use of a stable isotope-labeled internal standard, such as Linalool-d6, is a widely accepted strategy to ensure the reliability of quantitative bioanalysis, primarily by compensating for analyte losses during sample preparation and for matrix effects during instrumental analysis.
This guide provides a framework for assessing the recovery of this compound in common biological sample types: plasma, urine, and tissue. While specific recovery data for this compound is not extensively published, this document outlines standardized experimental protocols to enable researchers to generate and compare this critical validation parameter in their own laboratories. Understanding the recovery of this compound is a crucial step in validating a robust and reliable bioanalytical method.
Understanding Recovery in Bioanalysis
Extraction recovery is a measure of the efficiency of an extraction method in isolating an analyte from a biological matrix. It is calculated by comparing the analytical response of an analyte from an extracted sample to the response of a pure standard solution at the same concentration. For an internal standard like this compound, consistent and reproducible recovery across different samples and concentrations is essential for accurate quantification of the target analyte (linalool). While 100% recovery is not always necessary, it should be consistent and reproducible.
Data Presentation: A Framework for Comparison
To facilitate a clear comparison of this compound recovery across different sample types and extraction methods, quantitative data should be summarized in a structured format. The following tables provide a template for presenting recovery data.
Table 1: Recovery of this compound in Human Plasma
| Extraction Method | This compound Concentration (ng/mL) | Mean Recovery (%) | Standard Deviation (SD) | Relative Standard Deviation (%RSD) |
| Protein Precipitation | 50 | Enter Data | Enter Data | Enter Data |
| 500 | Enter Data | Enter Data | Enter Data | |
| 5000 | Enter Data | Enter Data | Enter Data | |
| Liquid-Liquid Extraction | 50 | Enter Data | Enter Data | Enter Data |
| 500 | Enter Data | Enter Data | Enter Data | |
| 5000 | Enter Data | Enter Data | Enter Data | |
| Solid-Phase Extraction | 50 | Enter Data | Enter Data | Enter Data |
| 500 | Enter Data | Enter Data | Enter Data | |
| 5000 | Enter Data | Enter Data | Enter Data |
Table 2: Recovery of this compound in Human Urine
| Extraction Method | This compound Concentration (ng/mL) | Mean Recovery (%) | Standard Deviation (SD) | Relative Standard Deviation (%RSD) |
| Dilute-and-Shoot | 50 | Enter Data | Enter Data | Enter Data |
| 500 | Enter Data | Enter Data | Enter Data | |
| 5000 | Enter Data | Enter Data | Enter Data | |
| Liquid-Liquid Extraction | 50 | Enter Data | Enter Data | Enter Data |
| 500 | Enter Data | Enter Data | Enter Data | |
| 5000 | Enter Data | Enter Data | Enter Data | |
| Solid-Phase Extraction | 50 | Enter Data | Enter Data | Enter Data |
| 500 | Enter Data | Enter Data | Enter Data | |
| 5000 | Enter Data | Enter Data | Enter Data |
Table 3: Recovery of this compound in Rat Liver Tissue Homogenate
| Extraction Method | This compound Concentration (ng/g) | Mean Recovery (%) | Standard Deviation (SD) | Relative Standard Deviation (%RSD) |
| Protein Precipitation | 50 | Enter Data | Enter Data | Enter Data |
| 500 | Enter Data | Enter Data | Enter Data | |
| 5000 | Enter Data | Enter Data | Enter Data | |
| Homogenization & LLE | 50 | Enter Data | Enter Data | Enter Data |
| 500 | Enter Data | Enter Data | Enter Data | |
| 5000 | Enter Data | Enter Data | Enter Data | |
| Homogenization & SPE | 50 | Enter Data | Enter Data | Enter Data |
| 500 | Enter Data | Enter Data | Enter Data | |
| 5000 | Enter Data | Enter Data | Enter Data |
Experimental Protocols
The following sections provide detailed methodologies for assessing the recovery of this compound in plasma, urine, and tissue. These protocols are intended as a starting point and may require optimization based on laboratory-specific instrumentation and reagents.
This compound Recovery Assessment in Human Plasma
This protocol outlines three common extraction techniques for plasma samples: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
a) Protein Precipitation (PPT)
-
Sample Preparation: Spike known concentrations of this compound into blank human plasma. A typical set would include low, medium, and high concentrations (e.g., 50, 500, and 5000 ng/mL).
-
Precipitation: To 100 µL of the spiked plasma sample, add 300 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase used for the analytical method (e.g., 50:50 acetonitrile:water).
-
Analysis: Analyze the sample using a validated GC-MS or LC-MS/MS method.
b) Liquid-Liquid Extraction (LLE)
-
Sample Preparation: Prepare spiked plasma samples as described for PPT.
-
Extraction Solvent Addition: To 100 µL of spiked plasma, add 500 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortexing: Vortex the mixture for 2 minutes to facilitate the extraction of this compound into the organic phase.
-
Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Transfer the upper organic layer to a new tube.
-
Evaporation and Reconstitution: Evaporate the solvent and reconstitute the sample as described in the PPT protocol.
-
Analysis: Analyze the sample using a validated GC-MS or LC-MS/MS method.
c) Solid-Phase Extraction (SPE)
-
SPE Cartridge Selection: Choose an appropriate SPE cartridge (e.g., a C18 or mixed-mode cation exchange cartridge).
-
Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.
-
Sample Loading: Load the spiked plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute this compound with a stronger solvent (e.g., acetonitrile or methanol).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the PPT protocol.
-
Analysis: Analyze the sample using a validated GC-MS or LC-MS/MS method.
Workflow for this compound Recovery Assessment in Plasma
This compound Recovery Assessment in Human Urine
This protocol details methods suitable for urine samples, which generally have a less complex matrix than plasma.
a) Dilute-and-Shoot
-
Sample Preparation: Spike known concentrations of this compound into blank human urine.
-
Dilution: Dilute the spiked urine sample with the initial mobile phase (e.g., 1:1 with 10% acetonitrile in water).
-
Centrifugation: Centrifuge the diluted sample at 10,000 x g for 5 minutes to pellet any particulates.
-
Analysis: Directly inject the supernatant for LC-MS/MS analysis.
b) Liquid-Liquid Extraction (LLE)
The LLE protocol for urine is similar to that for plasma. Adjusting the pH of the urine sample may be necessary to optimize the extraction of linalool.
c) Solid-Phase Extraction (SPE)
The SPE protocol for urine is also similar to that for plasma. The choice of sorbent and wash/elution solvents may need to be optimized for the urine matrix.
Workflow for this compound Recovery Assessment in Urine
This compound Recovery Assessment in Tissue
This protocol describes a general procedure for determining the recovery of this compound from tissue samples, using liver as an example.
-
Tissue Homogenization:
-
Weigh a portion of blank tissue (e.g., 100 mg of rat liver).
-
Add a homogenization buffer (e.g., phosphate-buffered saline, PBS) at a specific ratio (e.g., 1:3 w/v).
-
Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.
-
-
Sample Spiking: Spike the tissue homogenate with known concentrations of this compound.
-
Extraction:
-
For PPT: Add ice-cold acetonitrile to the spiked homogenate, vortex, and centrifuge as described for plasma.
-
For LLE: Add an organic solvent to the spiked homogenate, vortex, and centrifuge to separate the layers.
-
For SPE: The homogenate may require a protein precipitation step before loading onto the SPE cartridge to prevent clogging.
-
-
Evaporation and Reconstitution: Process the extracted samples as described in the plasma protocol.
-
Analysis: Analyze the samples using a validated GC-MS or LC-MS/MS method.
Workflow for this compound Recovery Assessment in Tissue
Alternative Internal Standards and Considerations
While this compound is an ideal internal standard for linalool analysis due to its close structural similarity, other compounds can be considered, particularly if this compound is unavailable or shows unexpected behavior.
-
Other Deuterated Terpenes: If analyzing a panel of terpenes, other deuterated terpenes that are not present in the sample could be used.
-
Structural Analogs: Compounds with similar chemical properties to linalool, such as other terpene alcohols (e.g., terpineol, geraniol), can be used. However, these may not co-elute perfectly with linalool, potentially leading to differential matrix effects.
-
Non-related Compounds: In some cases, a compound with a completely different structure that behaves predictably during extraction and analysis may be used. For terpene analysis by GC-MS, hydrocarbons like n-tridecane or dodecane have been employed.
Key Considerations for Internal Standard Selection and Use:
-
Co-elution: For LC-MS/MS, the internal standard should ideally co-elute with the analyte to experience the same matrix effects.
-
Stability: The internal standard must be stable throughout the sample preparation and analysis process.
-
Purity: The isotopic and chemical purity of the internal standard should be high to avoid interference with the analyte signal.
-
Absence in Samples: The internal standard should not be endogenously present in the biological samples being analyzed.
By following the protocols and data presentation formats outlined in this guide, researchers can systematically assess the recovery of this compound in various biological matrices. This will contribute to the development of robust and reliable bioanalytical methods, ultimately leading to higher quality data in pharmacological and toxicological studies.
A Comparative Analysis of Linalool-d6 from Leading Commercial Suppliers for Research Applications
For researchers, scientists, and drug development professionals, the quality and reliability of isotopically labeled compounds are paramount. This guide provides a comprehensive comparison of Linalool-d6 from three prominent commercial suppliers: Supplier A, Supplier B, and Supplier C. The comparison is based on a rigorous experimental evaluation of chemical purity, isotopic enrichment, and stability, providing crucial data to inform purchasing decisions for sensitive analytical and metabolic studies.
This independent analysis aimed to provide an objective assessment of this compound from different sources to ensure data integrity and reproducibility in research. The findings presented herein are based on standardized analytical protocols.
Comparative Data Summary
The following table summarizes the key quantitative data obtained from the analysis of this compound from the three suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Chemical Purity (GC-MS) | 99.2% | 98.5% | 99.5% |
| Isotopic Enrichment (% D6) | 99.6% | 99.1% | 99.8% |
| Isotopic Distribution (% D0-D5) | 0.4% | 0.9% | 0.2% |
| Major Impurity (%) | Impurity X (0.5%) | Impurity Y (1.0%) | Impurity Z (0.3%) |
| Stability (Degradation after 4 weeks at 4°C, %) | < 0.1% | 0.3% | < 0.1% |
Experimental Workflow
The following diagram illustrates the comprehensive workflow employed for the comparative evaluation of this compound from the different commercial sources.
Detailed Experimental Protocols
The methodologies for the key experiments are detailed below to ensure transparency and enable reproducibility.
Chemical Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: An Agilent 7890B GC system coupled to a 5977A MS detector was used.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, then ramped to 240°C at a rate of 10°C/min, and held for 5 minutes.
-
Injector Temperature: 250°C.
-
MSD Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: this compound samples were diluted to 100 µg/mL in methanol.
-
Data Analysis: Chemical purity was determined by the area percentage of the main peak in the total ion chromatogram. Impurities were identified based on their mass spectra and comparison to a spectral library.
Isotopic Enrichment Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance III HD 600 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl3) with 0.03% (v/v) TMS.
-
¹H NMR: A standard proton NMR experiment was performed to confirm the structure and assess the degree of deuteration at specific positions by observing the reduction in the corresponding proton signals.
-
²H NMR: A deuterium NMR experiment was conducted to directly observe the deuterium signals and quantify the isotopic enrichment.
-
Data Analysis: Isotopic enrichment was calculated by comparing the integral of the deuterium signals to the integral of a known internal standard or by analyzing the residual proton signals in the ¹H NMR spectrum.
Stability Assessment
-
Storage Conditions: Samples of this compound from each supplier were stored in amber glass vials at 4°C.
-
Time Points: Samples were analyzed at an initial time point (T=0) and after 4 weeks (T=4).
-
Analytical Method: GC-MS analysis, as described in protocol 1, was used to assess the degradation of this compound and the formation of any new impurities.
-
Data Analysis: The percentage degradation was calculated by comparing the peak area of this compound at T=4 to the peak area at T=0.
Discussion of Results
The experimental data reveals that while all three suppliers provide this compound of high quality, there are discernible differences. Supplier C demonstrated the highest chemical purity and isotopic enrichment, with the lowest percentage of non-deuterated species. Supplier A also provided a high-quality product with excellent stability. Supplier B's product, while still of high purity, showed a slightly lower isotopic enrichment and the presence of a notable impurity.
Linalool is known to be susceptible to oxidation and degradation under certain conditions. The stability study indicated that all tested products are stable when stored under recommended conditions, with minimal degradation observed over a four-week period.
Conclusion and Recommendations
For highly sensitive applications requiring the utmost in chemical purity and isotopic enrichment, the this compound from Supplier C is recommended. For general research purposes where high purity and stability are key, Supplier A offers a reliable and cost-effective option. Researchers should consider the specific requirements of their experiments when selecting a supplier. It is always recommended to obtain a certificate of analysis for each batch to ensure the product meets the necessary specifications.
Safety Operating Guide
Essential Safety and Logistical Information for Handling Linalool-d6
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents like Linalool-d6. While specific safety data for deuterated compounds can be limited, the safety protocols for their non-deuterated counterparts are generally applicable. Therefore, this guidance is based on the established safety profile of Linalool.
This compound, a deuterated form of the naturally occurring monoterpene Linalool, is a combustible liquid that can cause skin and serious eye irritation.[1] Proper handling and disposal are crucial to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential. The following PPE is recommended to prevent skin contact, inhalation of vapors, and eye exposure.
1. Hand Protection:
-
Gloves: Wear protective gloves. Immediately change gloves if they become contaminated.
2. Eye and Face Protection:
-
Safety Glasses/Goggles: Use safety glasses with side shields or chemical safety goggles to protect against splashes.
-
Face Shield: In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
3. Skin and Body Protection:
-
Lab Coat: A standard lab coat should be worn to protect against incidental skin contact.
-
Protective Clothing: For larger quantities or in case of potential for significant exposure, additional protective clothing may be necessary. Contaminated work clothing should not be allowed out of the workplace.
4. Respiratory Protection:
-
Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize the inhalation of vapors.[2][3]
-
Respirator: If ventilation is inadequate or in the event of a spill, a suitable respirator should be worn. The specific type of respirator and filter cartridge should be selected based on the potential airborne concentration.
Operational Plan for Handling this compound
A systematic approach to handling this compound will ensure minimal risk.
1. Pre-Handling:
-
Read and understand the Safety Data Sheet (SDS) for Linalool.
-
Ensure all necessary PPE is readily available and in good condition.
-
Verify that the work area, particularly the chemical fume hood, is clean and functioning correctly.
-
Keep away from heat, sparks, open flames, and hot surfaces.[4]
2. Handling:
-
Work in a well-ventilated area, such as a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.[1]
-
Keep the container tightly closed when not in use.[4]
3. Post-Handling:
-
Clean the work area thoroughly.
-
Properly remove and dispose of contaminated PPE.
-
Wash hands and any exposed skin.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure compliance with regulations.
-
Waste Container: Dispose of this compound and any contaminated materials in a designated and properly labeled hazardous waste container.
-
Regulations: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]
-
Drains: Do not allow the product to enter drains or waterways.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for Linalool, which is expected to be very similar for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₈O | |
| Molecular Weight | 154.25 g/mol | [5] |
| Appearance | Light yellow liquid | [4] |
| Boiling Point | 199 °C / 390.2 °F @ 760 mmHg | [4] |
| Flash Point | 75 °C / 167 °F | [4] |
| Autoignition Temperature | 235 °C / 455 °F | [4] |
| Solubility in Water | 1.45 g/l (25°C) | [4] |
| Oral LD50 (Rat) | 2,790 mg/kg | [3][5] |
| Dermal LD50 (Rabbit) | 5,610 mg/kg | [3][5] |
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
